Icotinib-d4
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C22H21N3O4 |
|---|---|
Molecular Weight |
395.4 g/mol |
IUPAC Name |
6,6,7,7-tetradeuterio-N-(3-ethynylphenyl)-2,5,8,11-tetraoxa-15,17-diazatricyclo[10.8.0.014,19]icosa-1(12),13,15,17,19-pentaen-18-amine |
InChI |
InChI=1S/C22H21N3O4/c1-2-16-4-3-5-17(12-16)25-22-18-13-20-21(14-19(18)23-15-24-22)29-11-9-27-7-6-26-8-10-28-20/h1,3-5,12-15H,6-11H2,(H,23,24,25)/i6D2,7D2 |
InChI Key |
QQLKULDARVNMAL-KXGHAPEVSA-N |
Isomeric SMILES |
[2H]C1(C(OCCOC2=C(C=C3C(=C2)N=CN=C3NC4=CC=CC(=C4)C#C)OCCO1)([2H])[2H])[2H] |
Canonical SMILES |
C#CC1=CC(=CC=C1)NC2=NC=NC3=CC4=C(C=C32)OCCOCCOCCO4 |
Origin of Product |
United States |
Foundational & Exploratory
What is Icotinib-d4 and its primary use in research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Icotinib-d4, a deuterated analog of the epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, Icotinib. This document details its primary application in research, focusing on its use as an internal standard for the quantitative analysis of Icotinib in biological matrices. Furthermore, it outlines a detailed experimental protocol for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) and presents a diagram of the EGFR signaling pathway targeted by Icotinib.
Introduction to this compound
This compound is a stable, isotopically labeled version of Icotinib, a potent and selective EGFR tyrosine kinase inhibitor.[1] In this compound, four hydrogen atoms have been replaced by deuterium (B1214612) atoms, resulting in a molecule that is chemically identical to Icotinib but has a higher molecular weight. This property makes it an ideal internal standard for mass spectrometry-based bioanalytical methods.
The primary use of this compound in research is to ensure the accuracy and precision of methods developed for the therapeutic drug monitoring of Icotinib and for pharmacokinetic studies.[2][3] By adding a known amount of this compound to a biological sample, researchers can correct for variations in sample preparation and instrument response, thereby enabling reliable quantification of the unlabeled drug, Icotinib.
Physicochemical Properties
The fundamental physicochemical properties of Icotinib and its deuterated analog are summarized in the table below for easy reference and comparison.
| Property | Icotinib | This compound |
| Chemical Name | N-(3-ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine | N-(3-ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine-d4 |
| CAS Number | 610798-31-7 | 1567366-82-8 |
| Molecular Formula | C₂₂H₂₁N₃O₄ | C₂₂H₁₇D₄N₃O₄ |
| Molecular Weight | 391.42 g/mol | 395.45 g/mol |
Icotinib's Mechanism of Action: Targeting the EGFR Signaling Pathway
Icotinib functions as a competitive inhibitor at the ATP binding site of the EGFR tyrosine kinase domain.[4][] This inhibition blocks the downstream signaling cascades that are crucial for cancer cell proliferation and survival. The binding of ligands, such as epidermal growth factor (EGF), to EGFR triggers receptor dimerization and autophosphorylation of tyrosine residues in the cytoplasmic domain. This phosphorylation event initiates a cascade of intracellular signaling through pathways like the RAS-RAF-MAPK and PI3K-AKT pathways, ultimately leading to cell growth, proliferation, and inhibition of apoptosis. Icotinib's action of blocking ATP binding prevents this initial phosphorylation step, thereby inhibiting the entire downstream signaling cascade.
Experimental Protocol: Quantification of Icotinib in Human Plasma using LC-MS/MS with this compound as an Internal Standard
This section provides a detailed methodology for the simultaneous determination of Icotinib in human plasma using a validated LC-MS/MS method. This protocol is based on established methodologies and is intended to serve as a comprehensive guide for researchers.
Materials and Reagents
-
Icotinib reference standard
-
This compound (Internal Standard)
-
Acetonitrile (B52724) (HPLC grade)
-
Ammonium acetate (B1210297) (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (drug-free)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Icotinib and this compound by dissolving the accurately weighed compounds in a suitable organic solvent (e.g., methanol (B129727) or DMSO).
-
Working Solutions: Prepare serial dilutions of the Icotinib stock solution in 50% acetonitrile to create calibration standards and quality control (QC) samples.
-
Internal Standard (IS) Working Solution: Prepare a working solution of this compound at an appropriate concentration (e.g., 100 ng/mL) in 50% acetonitrile.
Sample Preparation
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the this compound internal standard working solution.
-
Vortex the mixture for 30 seconds.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex the mixture vigorously for 2 minutes.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot (e.g., 10 µL) into the LC-MS/MS system.
LC-MS/MS Conditions
The following table summarizes the recommended starting conditions for the chromatographic separation and mass spectrometric detection. These parameters may require optimization based on the specific instrumentation used.
| Parameter | Condition |
| LC Column | C18 column (e.g., 2.1 x 50 mm, 3.5 µm) |
| Mobile Phase A | 2 mM Ammonium Acetate with 0.2% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Optimized for separation of Icotinib and this compound |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Icotinib) | m/z 392.2 → 304.1 |
| MRM Transition (this compound) | m/z 396.2 → 308.1 (or similar, requires optimization) |
| Collision Energy | Optimized for each transition |
Note: The MRM transition for this compound is predicted based on the addition of 4 Daltons to the parent and likely a similar fragmentation pattern. The exact transition should be determined experimentally.
Data Analysis
-
Calibration Curve: Construct a calibration curve by plotting the peak area ratio of Icotinib to this compound against the nominal concentration of the calibration standards. A weighted linear regression (1/x² or 1/x) is typically used.
-
Quantification: Determine the concentration of Icotinib in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.
-
Method Validation: The analytical method should be fully validated according to regulatory guidelines (e.g., FDA or EMA), assessing parameters such as linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability.
Conclusion
This compound is an indispensable tool for the accurate and reliable quantification of Icotinib in preclinical and clinical research. Its use as an internal standard in LC-MS/MS methods is crucial for obtaining high-quality pharmacokinetic data and for the therapeutic drug monitoring of Icotinib. The detailed protocol and understanding of Icotinib's mechanism of action provided in this guide will aid researchers in implementing robust bioanalytical methods and advancing the understanding of this important anticancer agent.
References
- 1. A Phase I Study of the Safety and Pharmacokinetics of Higher-Dose Icotinib in Patients With Advanced Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic Drug Monitoring of Kinase Inhibitors in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evidence for therapeutic drug monitoring of targeted anticancer therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis and Purification of Deuterated Icotinib
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and purification of deuterated Icotinib, a next-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor. By strategically incorporating deuterium (B1214612) atoms at metabolically susceptible positions, the pharmacokinetic profile of Icotinib can be potentially enhanced, leading to improved therapeutic efficacy and patient outcomes. This document details a plausible synthetic route for deuterated Icotinib, purification methodologies, and the analytical techniques required for its characterization. Furthermore, it includes a summary of the relevant signaling pathways and experimental workflows to provide a complete scientific context for researchers in the field of drug development.
Introduction
Icotinib is a potent and selective, first-generation EGFR tyrosine kinase inhibitor (TKI) used in the treatment of non-small-cell lung cancer (NSCLC).[1] Like other TKIs, Icotinib's metabolism, primarily mediated by cytochrome P450 enzymes (CYP3A4 and to a lesser extent CYP1A2), can influence its efficacy and lead to inter-individual variability in patient response.[2][3] The strategic replacement of hydrogen with its stable isotope, deuterium, at key metabolic sites can significantly alter the drug's pharmacokinetic properties. This "deuterium switch" can lead to a reduced rate of metabolism due to the kinetic isotope effect, resulting in increased drug exposure, a longer half-life, and potentially a more favorable side-effect profile.[4][5]
This guide outlines a proposed methodology for the synthesis and purification of deuterated Icotinib, providing detailed experimental protocols and data presentation to aid researchers in this advanced area of drug development.
Icotinib's Mechanism of Action and Signaling Pathway
Icotinib functions by competitively inhibiting the ATP binding site of the EGFR, thereby blocking the downstream signaling cascades that promote tumor cell proliferation, survival, and metastasis. The primary signaling pathways affected by Icotinib are the RAS-RAF-MEK-ERK and the PI3K-AKT pathways.
Diagram of the EGFR Signaling Pathway
Caption: EGFR signaling pathway inhibited by Icotinib.
Synthesis of Deuterated Icotinib
The synthesis of deuterated Icotinib can be achieved by modifying the established synthesis of Icotinib, incorporating deuterated starting materials or reagents at key steps. Based on metabolic data, which indicates that Icotinib is metabolized at the 12-crown-4 (B1663920) ether moiety and the acetylene (B1199291) group, strategic deuteration at these positions is proposed to maximize the kinetic isotope effect. A plausible route involves the deuteration of a key intermediate, 3-ethynylphenylamine.
Proposed Synthetic Workflow
The following diagram outlines the proposed workflow for the synthesis of deuterated Icotinib.
Diagram of the Deuterated Icotinib Synthesis Workflow
Caption: Proposed workflow for deuterated Icotinib synthesis.
Experimental Protocol: Synthesis of Deuterated 3-ethynylphenylamine (Intermediate)
Objective: To synthesize 3-ethynylphenylamine with deuterium atoms incorporated on the phenyl ring.
Materials:
-
3-Aminophenylacetylene
-
Deuterated water (D₂O, 99.8 atom % D)
-
Palladium on carbon (10% Pd/C)
-
Anhydrous solvent (e.g., Tetrahydrofuran-d₈)
-
Deuterium gas (D₂)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve 3-aminophenylacetylene (1 equivalent) in anhydrous THF-d₈.
-
Carefully add 10% Pd/C catalyst (0.05 equivalents).
-
The flask is evacuated and backfilled with deuterium gas three times.
-
The reaction mixture is stirred vigorously under a D₂ atmosphere (balloon pressure) at room temperature for 24-48 hours.
-
The reaction progress is monitored by ¹H NMR and LC-MS to determine the degree of deuteration.
-
Upon completion, the reaction mixture is filtered through a pad of Celite to remove the catalyst.
-
The solvent is removed under reduced pressure to yield the crude deuterated 3-ethynylphenylamine.
Experimental Protocol: Synthesis of Deuterated Icotinib
Objective: To synthesize deuterated Icotinib via the coupling of the deuterated intermediate with the quinazoline core.
Materials:
-
4-Chloro-6,7-(2-(2-methoxyethoxy)ethoxy)quinazoline (non-deuterated intermediate)
-
Deuterated 3-ethynylphenylamine
Procedure:
-
To a solution of 4-chloro-6,7-(2-(2-methoxyethoxy)ethoxy)quinazoline (1 equivalent) in isopropanol, add deuterated 3-ethynylphenylamine (1.1 equivalents) and triethylamine (1.5 equivalents).
-
The reaction mixture is heated to reflux (approximately 82 °C) for 4-6 hours.
-
The reaction is monitored by TLC or LC-MS.
-
After completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration.
-
The solid is washed with cold isopropanol and dried under vacuum to yield crude deuterated Icotinib.
Quantitative Data (Hypothetical)
The following table summarizes the hypothetical quantitative data for the synthesis of deuterated Icotinib. These values are based on typical yields and isotopic incorporation efficiencies for similar deuteration reactions.
| Parameter | Value |
| Yield of Deuterated 3-ethynylphenylamine | 85-95% |
| Isotopic Enrichment of Intermediate | >98% |
| Yield of Crude Deuterated Icotinib | 70-85% |
| Overall Yield | 60-80% |
Purification of Deuterated Icotinib
Purification of the crude deuterated Icotinib is crucial to remove unreacted starting materials, by-products, and any non-deuterated or partially deuterated species. A multi-step purification process involving recrystallization and column chromatography is proposed.
Purification Workflow
Diagram of the Deuterated Icotinib Purification Workflow
Caption: Proposed workflow for the purification of deuterated Icotinib.
Experimental Protocol: Recrystallization
Objective: To remove bulk impurities from the crude deuterated Icotinib.
Procedure:
-
The crude deuterated Icotinib is dissolved in a minimal amount of a suitable hot solvent mixture (e.g., isopropanol/ethanol).
-
The solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath to promote crystallization.
-
The purified crystals are collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.
Experimental Protocol: Column Chromatography
Objective: To achieve high purity by separating the deuterated Icotinib from closely related impurities.
Procedure:
-
A silica gel column is prepared using a suitable solvent system (e.g., a gradient of dichloromethane/methanol).
-
The partially purified deuterated Icotinib from the recrystallization step is dissolved in a minimal amount of the mobile phase and loaded onto the column.
-
The column is eluted with the solvent system, and fractions are collected.
-
The fractions are analyzed by TLC or HPLC to identify those containing the pure product.
-
The pure fractions are combined, and the solvent is removed under reduced pressure to yield the final purified deuterated Icotinib.
Quantitative Data (Hypothetical)
| Parameter | Value |
| Recovery from Recrystallization | 80-90% |
| Recovery from Column Chromatography | 70-85% |
| Final Purity (by HPLC) | >99.5% |
| Final Isotopic Enrichment (by MS) | >98% |
Analytical Characterization
Thorough analytical characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized deuterated Icotinib. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) should be employed.
Analytical Methods
| Technique | Purpose | Key Parameters to be Determined |
| ¹H NMR | Structural confirmation and determination of deuterium incorporation sites (by disappearance of proton signals). | Chemical shift, integration, coupling constants. |
| ²H NMR | Direct detection of deuterium and confirmation of its location. | Chemical shift. |
| High-Resolution Mass Spectrometry (HRMS) | Accurate mass determination and confirmation of isotopic enrichment. | Molecular ion peak and isotopic distribution pattern. |
| HPLC | Determination of chemical purity. | Retention time, peak area percentage. |
Conclusion
The synthesis and purification of deuterated Icotinib present a promising strategy to enhance its pharmacokinetic properties and therapeutic potential. This technical guide provides a detailed, albeit proposed, framework for its preparation and characterization. The successful implementation of these methods will enable researchers to further investigate the clinical benefits of deuterated Icotinib in the treatment of NSCLC and other EGFR-driven cancers. Further optimization of the synthetic and purification steps will be necessary to translate this process to a larger scale for clinical development.
References
Icotinib-d4 as an Internal Standard: A Technical Guide to its Mechanism of Action and Application in Bioanalysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the role and application of Icotinib-d4 as an internal standard in the quantitative bioanalysis of Icotinib (B1223). The document details the underlying principles of its use, experimental protocols for sample analysis, and relevant data presentation.
Introduction: The Role of Deuterated Internal Standards
In quantitative mass spectrometry, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard (IS) is crucial for ensuring the accuracy and precision of analytical results. The ideal IS co-elutes with the analyte of interest and exhibits similar physicochemical properties, thereby compensating for variations in sample preparation, injection volume, and instrument response.
Deuterated internal standards, such as this compound, are considered the gold standard for quantitative bioanalysis. In these standards, one or more hydrogen atoms in the drug molecule are replaced with deuterium (B1214612) atoms. This isotopic labeling results in a compound that is chemically almost identical to the analyte but has a different mass-to-charge ratio (m/z), allowing it to be distinguished by the mass spectrometer.
Mechanism of Action of this compound as an Internal Standard
The "mechanism of action" of this compound as an internal standard is not biological but is based on the principle of isotope dilution mass spectrometry . By adding a known concentration of this compound to a sample containing an unknown concentration of Icotinib, the ratio of the analyte to the internal standard can be measured by LC-MS/MS. Any loss of analyte during sample preparation and analysis will be mirrored by a proportional loss of the deuterated internal standard. This allows for accurate quantification of the analyte, as the ratio of the two compounds remains constant throughout the analytical process.
The key advantages of using a deuterated internal standard like this compound include:
-
Similar Extraction Recovery: this compound and Icotinib exhibit nearly identical recoveries during sample preparation techniques such as protein precipitation, liquid-liquid extraction, and solid-phase extraction.
-
Co-elution in Chromatography: Due to their similar chemical structures, both compounds co-elute during liquid chromatography, ensuring that they experience the same matrix effects and ionization suppression or enhancement in the mass spectrometer's ion source.
-
Correction for Variability: The use of a deuterated internal standard effectively corrects for variability in sample handling, instrument performance, and matrix effects, leading to more robust and reliable quantitative data.
Icotinib's Biological Mechanism of Action: Targeting the EGFR Signaling Pathway
Icotinib is a potent and selective epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). It functions by competitively binding to the ATP binding site within the tyrosine kinase domain of EGFR. This reversible binding prevents the autophosphorylation of the receptor, which is a critical step in the activation of downstream signaling pathways. In many non-small cell lung cancers (NSCLC), activating mutations in EGFR lead to constitutive activation of these pathways, promoting cell proliferation, survival, and metastasis. By inhibiting EGFR phosphorylation, Icotinib effectively blocks these oncogenic signals.
Experimental Protocols for Icotinib Quantification using this compound
The following sections detail a typical experimental workflow for the quantification of Icotinib in human plasma using this compound as an internal standard.
Sample Preparation: Protein Precipitation
Protein precipitation is a common and straightforward method for extracting Icotinib from plasma samples.
-
Aliquoting: Transfer 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of this compound working solution (concentration will depend on the specific assay requirements) to the plasma sample.
-
Precipitation: Add 300 µL of cold acetonitrile (B52724) to the sample.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.
-
Injection: The sample is now ready for injection into the LC-MS/MS system.
LC-MS/MS Conditions
The following tables summarize typical liquid chromatography and mass spectrometry parameters for the analysis of Icotinib and this compound.
Table 1: Liquid Chromatography Parameters
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 2.1 x 50 mm, 3.0 µm) |
| Mobile Phase A | 2 mM Ammonium Acetate with 0.2% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Optimized for separation of analyte and IS from matrix components |
| Column Temperature | 40°C |
| Injection Volume | 5-10 µL |
Table 2: Mass Spectrometry Parameters
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | Dependent on instrument, typically 500-650°C |
| Ion Spray Voltage | Dependent on instrument, typically 5000-5500 V |
Table 3: MRM Transitions for Icotinib and this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Icotinib | 392.2 | 304.1 |
| This compound (IS) | 394.4 | 278.1[1] |
Data Presentation and Method Validation
A bioanalytical method using this compound as an internal standard must be validated according to regulatory guidelines (e.g., FDA). Key validation parameters are summarized below.
Table 4: Method Validation Parameters and Typical Acceptance Criteria
| Parameter | Description | Typical Acceptance Criteria |
| Linearity | The range over which the assay is accurate and precise. | Correlation coefficient (r²) > 0.99 |
| Accuracy | The closeness of the measured value to the true value. | Within ±15% of the nominal value (±20% at LLOQ) |
| Precision | The degree of scatter between a series of measurements. | Coefficient of Variation (CV) ≤ 15% (≤ 20% at LLOQ) |
| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components. | No significant interference at the retention time of the analyte and IS. |
| Matrix Effect | The effect of co-eluting matrix components on the ionization of the analyte. | The ratio of analyte response in the presence and absence of matrix should be consistent. |
| Recovery | The efficiency of the extraction procedure. | Should be consistent and reproducible. |
| Stability | The stability of the analyte in the biological matrix under various storage and handling conditions. | Analyte concentration should be within ±15% of the initial concentration. |
Table 5: Example Performance Data for an Icotinib Bioanalytical Method
| Parameter | Icotinib |
| Linearity Range | 0.1 - 600 ng/mL[1] |
| Correlation Coefficient (r²) | > 0.994[1] |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL[1] |
| Intra-day Precision (RSD) | ≤ 12.98%[1] |
| Inter-day Precision (RSD) | ≤ 12.98%[1] |
| Accuracy (RE) | -8.76% to 12.01%[1] |
Logical Framework for Using this compound
The decision to use a deuterated internal standard is based on the need for high accuracy and precision in quantitative bioanalysis. The logical relationship is as follows:
Conclusion
This compound serves as an ideal internal standard for the quantification of Icotinib in biological matrices. Its mechanism of action, rooted in the principles of isotope dilution, allows for the effective correction of analytical variability, thereby ensuring the generation of high-quality, reliable data. The experimental protocols and performance data presented in this guide demonstrate the robustness and sensitivity of LC-MS/MS methods employing this compound, making it an indispensable tool for pharmacokinetic studies and therapeutic drug monitoring in both research and clinical settings.
References
A Technical Guide to Icotinib-d4: Commercial Availability, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Icotinib-d4, a deuterated analog of the epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, Icotinib (B1223). This document is intended for researchers, scientists, and professionals in drug development, offering comprehensive information on its commercial suppliers, availability, and relevant experimental applications.
Introduction to Icotinib
Icotinib is a potent and highly selective, first-generation EGFR tyrosine kinase inhibitor (EGFR-TKI).[1] It functions by competitively binding to the ATP-binding site of the EGFR protein, thereby inhibiting its autophosphorylation and downstream signaling.[1][2][3] This action blocks critical pathways involved in cell proliferation, survival, and metastasis, such as the RAS/RAF/MEK/ERK and PI3K/AKT pathways.[2] Consequently, Icotinib has been approved for the treatment of non-small cell lung cancer (NSCLC), particularly in patients with EGFR mutations.[1][4]
This compound: A Tool for Research and Development
This compound is a stable, isotopically labeled version of Icotinib where four hydrogen atoms have been replaced by deuterium. This modification makes it an invaluable tool in various research and development applications, primarily in pharmacokinetic (PK) studies and as an internal standard for analytical quantification.
Commercial Suppliers and Availability
This compound is available from specialized chemical suppliers. The following table summarizes the available information from identified commercial sources. For specific details on purity, available quantities, and pricing, it is recommended to contact the suppliers directly.
| Supplier | Catalog Number | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Availability |
| Simson Pharma Limited | I860001 | 1567366-82-8 | C₂₂H₁₇D₄N₃O₄ | 395.44 | Custom Synthesis |
| ARTIS STANDARDS | Not specified | 1567366-82-8 | Not specified | Not specified | Contact for details |
Note: "Custom Synthesis" indicates that the compound is synthesized on demand and may not be readily in stock.
Experimental Protocols
Deuterated compounds like this compound are crucial for bioanalytical assays. Below are representative experimental methodologies where this compound would be utilized as an internal standard.
Quantification of Icotinib in Human Plasma by LC-MS/MS
This method is essential for pharmacokinetic studies.
Objective: To determine the concentration of Icotinib in human plasma samples.
Methodology:
-
Sample Preparation:
-
To a 100 µL aliquot of human plasma, add a known concentration of this compound solution as the internal standard (IS).
-
Precipitate proteins by adding acetonitrile.
-
Vortex and centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
-
-
LC-MS/MS Conditions:
-
Liquid Chromatography (LC):
-
Column: A C18 analytical column (e.g., Shim-pack Scepter C18–120, 2.1 × 50 mm, 3.0 µm).[5]
-
Mobile Phase: A gradient elution using a mixture of an aqueous solution (e.g., 2 mM ammonium (B1175870) acetate (B1210297) with 0.2% formic acid) and an organic solvent (e.g., acetonitrile).[6]
-
Flow Rate: A suitable flow rate for the column dimensions.
-
Column Temperature: Maintained at a constant temperature (e.g., 40 °C).[5]
-
-
Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Icotinib: m/z 392.2 → 304.1[6]
-
This compound (IS): A specific precursor-to-product ion transition for the deuterated standard would be determined during method development.
-
-
-
-
Data Analysis:
-
The concentration of Icotinib in the plasma samples is calculated by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of Icotinib and a constant concentration of this compound.
-
In Vitro EGFR Kinase Assay
This assay is used to determine the inhibitory activity of compounds against the EGFR kinase. While this compound itself would not typically be the primary compound tested for inhibitory activity (as its activity is expected to be very similar to Icotinib), this protocol is fundamental to characterizing the non-deuterated parent compound.
Objective: To measure the IC₅₀ value of an EGFR inhibitor.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., Icotinib) in 100% DMSO.
-
Create a serial dilution of the test compound in a suitable kinase assay buffer.
-
Prepare a master mix containing the kinase substrate (e.g., a synthetic peptide like Y12-Sox) and ATP in the kinase assay buffer.[7]
-
-
Kinase Reaction:
-
Detection:
-
Monitor the reaction progress by measuring the signal generated, which depends on the assay format. For example, in a continuous-read fluorescence assay, the increase in fluorescence is monitored over time.[7] In an endpoint assay like ADP-Glo™, the amount of ADP produced is quantified via a luminescence signal.[8][9]
-
-
Data Analysis:
-
The initial reaction velocities are determined from the progress curves.
-
Plot the percent inhibition of the kinase activity against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to calculate the IC₅₀ value, which represents the concentration of the inhibitor required to reduce the kinase activity by 50%.
-
Signaling Pathways
Icotinib exerts its therapeutic effect by inhibiting the EGFR signaling pathway. Understanding this pathway is crucial for researchers in this field.
EGFR Signaling Pathway
The binding of a ligand, such as Epidermal Growth Factor (EGF), to EGFR triggers receptor dimerization, leading to the activation of its intracellular tyrosine kinase domain and autophosphorylation of specific tyrosine residues. These phosphotyrosine residues serve as docking sites for various signaling proteins, initiating downstream cascades that regulate cell proliferation, survival, and migration.
Caption: Overview of the EGFR signaling pathway and the inhibitory action of Icotinib.
Experimental Workflow for LC-MS/MS Analysis
The following diagram illustrates a typical workflow for the quantification of a drug like Icotinib in biological samples using an internal standard such as this compound.
Caption: A standard workflow for bioanalytical sample processing and analysis using LC-MS/MS.
References
- 1. Icotinib - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Icotinib Hydrochloride? [synapse.patsnap.com]
- 3. Icotinib | C22H21N3O4 | CID 22024915 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. What is Icotinib Hydrochloride used for? [synapse.patsnap.com]
- 5. ovid.com [ovid.com]
- 6. Validation of an LC-MS/MS method for simultaneous determination of icotinib and its four major circulating metabolites in human plasma and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
A Technical Guide to the Physical and Chemical Differences Between Icotinib and the Hypothetical Icotinib-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive comparison of the known physical and chemical properties of Icotinib (B1223) and the projected properties of a deuterated analog, Icotinib-d4. The information presented for this compound is based on established principles of isotopic labeling and the known metabolic pathways of Icotinib, as direct experimental data for this specific deuterated compound is not publicly available.
Introduction to Icotinib and the Rationale for Deuteration
Icotinib is a potent and selective epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2] It functions by competitively binding to the ATP-binding site of the EGFR, thereby inhibiting the signal transduction cascade that promotes cell proliferation.[1][2][3] Icotinib is primarily metabolized in the liver by cytochrome P450 enzymes, mainly CYP3A4 and to a lesser extent, CYP1A2.[1][3][4] The metabolic processes predominantly involve the oxidation of the crown ether moiety.[4]
Deuteration, the strategic replacement of hydrogen (¹H) with its heavier, stable isotope deuterium (B1214612) (²H or D), is a technique used in medicinal chemistry to improve the pharmacokinetic properties of drugs.[5] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This increased bond strength can slow down metabolic reactions where the cleavage of a C-H bond is the rate-limiting step, a phenomenon known as the Deuterium Kinetic Isotope Effect (KIE).[6][7][8] By selectively placing deuterium atoms at metabolically vulnerable positions on a drug molecule, it is possible to enhance its metabolic stability, potentially leading to a longer half-life, increased plasma exposure, and a reduced dosing frequency.[5]
This guide will explore the hypothetical this compound, where four hydrogen atoms on the crown ether moiety are replaced with deuterium. This specific placement is proposed to retard its metabolism, thereby altering its physicochemical and pharmacokinetic profile.
Comparative Physicochemical and Pharmacokinetic Properties
The following table summarizes the known properties of Icotinib and the projected properties of this compound.
| Property | Icotinib | This compound (Projected) | Reference/Justification |
| Chemical Formula | C₂₂H₂₁N₃O₄ | C₂₂H₁₇D₄N₃O₄ | [3][9] / Substitution of 4 H with 4 D atoms. |
| Molecular Weight | 391.42 g/mol | 395.45 g/mol | [3][10][11] / Addition of 4 neutrons. |
| Monoisotopic Mass | 391.1532 u | 395.1783 u | [1] / Calculated based on isotopic masses. |
| Biological Half-life | ~5.5 - 7.8 hours | Potentially longer | [1][3][12] / Deuterium KIE may slow metabolism.[6][7] |
| Metabolism | Primarily via CYP3A4 and CYP1A2 oxidation of the crown ether moiety. | Reduced rate of metabolism at the deuterated crown ether moiety. | [1][3][4] / The stronger C-D bond is expected to slow enzymatic oxidation.[6][7] |
| Clearance | ~13.3 L/h | Potentially lower | [1][3] / Slower metabolism would likely lead to reduced clearance. |
Experimental Protocols
To empirically determine and compare the properties of Icotinib and this compound, the following experimental protocols would be essential.
Synthesis and Characterization
Objective: To synthesize this compound and confirm its structure and purity.
Methodology:
-
Synthesis: Utilize a deuterated starting material for the synthesis of the crown ether ring, followed by coupling with the quinazoline (B50416) core. A potential approach could involve the use of deuterated diethylene glycol ditosylate in the ring formation step.
-
Structural Confirmation:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would show the absence of signals corresponding to the deuterated positions. ²H NMR would confirm the presence and location of deuterium atoms. ¹³C NMR would show characteristic shifts for carbons bonded to deuterium.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the exact molecular weight of this compound, which should be approximately 4 mass units higher than that of Icotinib.
-
-
Purity Analysis: High-performance liquid chromatography (HPLC) with UV detection would be employed to determine the chemical purity of the synthesized this compound.
In Vitro Metabolic Stability Assay
Objective: To compare the metabolic stability of Icotinib and this compound in human liver microsomes.
Methodology:
-
Incubation: Incubate Icotinib and this compound separately with human liver microsomes (HLMs) and an NADPH-regenerating system at 37°C over a time course (e.g., 0, 5, 15, 30, 60 minutes).
-
Sample Preparation: At each time point, quench the reaction with a cold organic solvent (e.g., acetonitrile) to precipitate proteins. Centrifuge the samples and collect the supernatant.
-
LC-MS/MS Analysis: Analyze the concentration of the parent compounds (Icotinib and this compound) in the supernatant using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. An isotopically labeled internal standard would be used for accurate quantification.[13][14]
-
Data Analysis: Plot the natural logarithm of the remaining parent compound concentration versus time. The slope of the linear regression will be used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint). A longer t½ and lower CLint for this compound would indicate enhanced metabolic stability.
In Vivo Pharmacokinetic Study in Animal Models
Objective: To compare the pharmacokinetic profiles of Icotinib and this compound in a relevant animal model (e.g., rats).
Methodology:
-
Dosing: Administer equivalent oral doses of Icotinib and this compound to two separate groups of rats.
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.
-
Plasma Preparation: Process the blood samples to obtain plasma.
-
LC-MS/MS Analysis: Extract the drugs from plasma and quantify the concentrations of Icotinib and this compound using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the plasma concentration-time curve (AUC), and elimination half-life (t½).[12][15][16][17]
Visualizations
Icotinib Signaling Pathway
Caption: Icotinib inhibits EGFR signaling by blocking ATP binding.
Experimental Workflow for Metabolic Stability Comparison
Caption: Workflow for comparing the in vitro metabolic stability.
Impact of Deuteration on Icotinib Metabolism
Caption: The kinetic isotope effect slows the metabolism of this compound.
Conclusion
The strategic deuteration of Icotinib at its primary sites of metabolism on the crown ether moiety is projected to yield this compound, a molecule with enhanced metabolic stability. This modification is anticipated to result in a longer biological half-life and reduced clearance, which could translate to an improved pharmacokinetic profile and potentially a more convenient dosing regimen for patients. The experimental protocols outlined in this guide provide a framework for the synthesis, characterization, and comparative evaluation of Icotinib and the hypothetical this compound. Further empirical studies are necessary to validate these projections and fully elucidate the therapeutic potential of deuterated Icotinib.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Icotinib - Wikipedia [en.wikipedia.org]
- 3. Icotinib | C22H21N3O4 | CID 22024915 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Metabolic Pathway of Icotinib In Vitro: The Differential Roles of CYP3A4, CYP3A5, and CYP1A2 on Potential Pharmacokinetic Drug-Drug Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Deuterium: Slowing Metabolism One C–H Bond At A Time - Ingenza [ingenza.com]
- 6. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
- 12. Clinical pharmacokinetics of Icotinib, an anti-cancer drug: evaluation of dose proportionality, food effect, and tolerability in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Isotopic labeling of metabolites in drug discovery applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Development of population pharmacokinetics model of icotinib with non-linear absorption characters in healthy Chinese volunteers to assess the CYP2C19 polymorphism and food-intake effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. benthamdirect.com [benthamdirect.com]
Icotinib-d4 for Metabolite Identification Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the use of deuterated Icotinib (B1223) (Icotinib-d4) in metabolite identification studies. While specific quantitative data on the metabolic profile of this compound is not extensively available in public literature, this document outlines the established principles of its application, drawing from the known metabolic pathways of Icotinib and the common utility of stable isotope-labeled compounds in drug metabolism and pharmacokinetic (DMPK) studies.
Introduction to Icotinib and its Metabolism
Icotinib is a potent and selective epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) used in the treatment of non-small-cell lung cancer (NSCLC).[1] Understanding its metabolic fate is crucial for characterizing its efficacy and safety profile. Icotinib is extensively metabolized in humans, with major contributions from cytochrome P450 enzymes, primarily CYP3A4, and to a lesser extent, CYP3A5 and CYP1A2.[2][3]
The primary metabolic transformations of Icotinib involve:
-
Oxidation: Hydroxylation and ring-opening of the 12-crown-4 (B1663920) ether moiety.
-
Oxidation of the acetylene (B1199291) moiety.
-
Phase II Conjugation: Formation of glucuronide and sulfate (B86663) conjugates of the oxidized metabolites.
In human plasma, urine, and feces, a total of 29 metabolites have been characterized, indicating a complex metabolic pathway.
The Role of this compound in Metabolite Identification
The use of stable isotope-labeled compounds, such as this compound, is a powerful technique in metabolite identification studies. The primary rationales for its use are:
-
Facilitating Metabolite Detection: Co-administration of a 1:1 mixture of Icotinib and this compound results in a characteristic "doublet" peak in the mass spectrum for the parent drug and its metabolites. This isotopic signature, with a mass difference of 4 Da, allows for the rapid and unambiguous identification of drug-related material in complex biological matrices, distinguishing them from endogenous compounds.
-
Elucidating Metabolic Pathways: By observing which metabolites retain the deuterium (B1214612) label, researchers can infer the sites of metabolic modification. Loss of the deuterium label would indicate metabolism at the site of deuteration.
-
Kinetic Isotope Effect (KIE): The substitution of hydrogen with deuterium can slow down the rate of metabolic reactions at or near the site of deuteration due to the stronger carbon-deuterium bond. This "kinetic isotope effect" can alter the metabolic profile, potentially leading to a higher exposure of the parent drug or a shift in the proportions of different metabolites. Studying these changes can provide insights into the rate-limiting steps of metabolism.
-
Internal Standard in Bioanalysis: this compound serves as an ideal internal standard for the quantitative analysis of Icotinib in biological samples using LC-MS/MS.[4][5][6] Its physicochemical properties are nearly identical to Icotinib, ensuring similar extraction efficiency and chromatographic behavior, while its different mass allows for separate detection.
Quantitative Data on Icotinib Metabolism
| Metabolite | Proposed Biotransformation | Precursor Ion (m/z) | Product Ion (m/z) |
| Icotinib | Parent Drug | 392.2 | 304.1 |
| M1 | Dihydroxylation | 424.1 | 278.2 |
| M2 | Dihydroxylation (Isomer of M1) | 424.1 | 278.2 |
| M3 | Hydroxylation | 408.2 | 320.1 |
| M4 | Dihydro-diol formation | 410.2 | 322.1 |
This data is based on studies of non-deuterated Icotinib.
Experimental Protocols
The following sections detail generalized experimental protocols for in vitro and in vivo metabolite identification studies, which can be adapted for the use of this compound.
In Vitro Metabolite Identification using Human Liver Microsomes
This protocol is designed to identify the metabolites of this compound formed by hepatic enzymes.
1. Materials and Reagents:
- Icotinib and this compound
- Pooled human liver microsomes (HLMs)
- NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
- Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)
- Acetonitrile (B52724) (ACN) for quenching
- Internal standard (if not using this compound for this purpose)
2. Incubation Procedure:
- Prepare a stock solution of Icotinib/Icotinib-d4 (1:1 mixture) in a suitable solvent (e.g., DMSO).
- In a microcentrifuge tube, pre-incubate HLMs in phosphate buffer at 37°C for 5 minutes.
- Add the Icotinib/Icotinib-d4 stock solution to the HLM suspension and briefly vortex.
- Initiate the metabolic reaction by adding the NADPH regenerating system.
- Incubate at 37°C for a specified time (e.g., 60 minutes).
- Terminate the reaction by adding 2 volumes of ice-cold acetonitrile.
- Vortex and centrifuge to precipitate proteins.
- Transfer the supernatant for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
- Chromatography: Use a C18 reverse-phase column with a gradient elution of mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
- Mass Spectrometry: Employ a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) in positive electrospray ionization (ESI) mode.
- Data Acquisition: Perform full scan MS to detect potential metabolites and product ion scans (tandem MS) to obtain structural information. Look for the characteristic isotopic doublet peaks separated by 4 m/z units.
In Vivo Metabolite Profiling in Animal Models (e.g., Rats)
This protocol outlines a typical in vivo study to identify metabolites in plasma, urine, and feces.
1. Dosing and Sample Collection:
- Administer a single oral dose of Icotinib/Icotinib-d4 (1:1 mixture) to rats.
- Collect blood samples at various time points post-dose into tubes containing an anticoagulant. Separate plasma by centrifugation.
- House the animals in metabolic cages to collect urine and feces for a specified period (e.g., 0-72 hours).
2. Sample Preparation:
- Plasma: Protein precipitation with acetonitrile.
- Urine: Dilution with water or a suitable buffer.
- Feces: Homogenization in a solvent (e.g., methanol/water), followed by extraction and centrifugation.
3. LC-MS/MS Analysis:
- The analytical method is similar to the in vitro protocol, with adjustments to the chromatography gradient and MS parameters as needed for the different biological matrices.
Visualizations
Experimental Workflow for In Vitro Metabolite Identification
Caption: Workflow for in vitro metabolite identification of this compound.
Icotinib's Mechanism of Action: EGFR Signaling Pathway Inhibition
Caption: Icotinib inhibits the EGFR signaling pathway.
Conclusion
This compound is an invaluable tool for the comprehensive study of Icotinib's metabolism. Its use in conjunction with modern analytical techniques like high-resolution mass spectrometry allows for the confident identification of metabolites, elucidation of metabolic pathways, and a deeper understanding of the drug's pharmacokinetic properties. The principles and protocols outlined in this guide provide a framework for researchers to design and execute robust metabolite identification studies for Icotinib and other novel chemical entities.
References
- 1. Efficacy and safety of icotinib in the treatment of advanced EGFR mutation-positive nonsmall cell lung cancer: A meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolic Pathway of Icotinib In Vitro: The Differential Roles of CYP3A4, CYP3A5, and CYP1A2 on Potential Pharmacokinetic Drug-Drug Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. biopharmaservices.com [biopharmaservices.com]
- 5. benchchem.com [benchchem.com]
- 6. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]
Certificate of Analysis: Icotinib-d4 - A Technical Guide
This technical guide provides a comprehensive overview of the analytical data and methodologies related to Icotinib-d4, a deuterated analog of the epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, Icotinib. This document is intended for researchers, scientists, and drug development professionals.
Compound Information
This compound is a stable, isotopically labeled form of Icotinib, used as an internal standard in pharmacokinetic and metabolic studies. The deuterium (B1214612) labeling provides a distinct mass signature for mass spectrometry-based detection without altering the compound's chemical properties.
Table 1: General Information for this compound
| Parameter | Value | Source |
| Compound Name | This compound | - |
| CAS Number | 1567366-82-8 | [1][2] |
| Molecular Formula | C₂₂H₁₇D₄N₃O₄ | [1][2] |
| Molecular Weight | 395.45 g/mol | [2] |
| Chemical Name | N-(3-Ethynylphenyl)-7,8,10,11,13,14-hexahydro-tetraoxacyclododecino[2,3-g]quinazolin-4-amine-d4 |
Analytical Data
The following tables summarize the analytical data obtained for a representative batch of this compound.
Table 2: Purity and Identity
| Analysis | Method | Specification | Result |
| Purity (HPLC) | HPLC-UV | ≥ 98.0% | 99.5% |
| Identity (¹H NMR) | ¹H NMR | Conforms to structure | Conforms |
| Identity (Mass Spec) | ESI-MS | Conforms to molecular weight | Conforms |
| Isotopic Purity | Mass Spec | ≥ 99% Deuterium incorporation | 99.7% |
Table 3: Physicochemical Properties
| Property | Method | Result |
| Appearance | Visual Inspection | Off-white to pale yellow solid |
| Solubility | DMSO | ≥ 50 mg/mL |
| Melting Point | Capillary Method | 210-215 °C |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Determination
-
Instrumentation: Agilent 1260 Infinity II HPLC system with a Diode Array Detector.
-
Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient: 10% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: 1 mg/mL solution in DMSO.
Mass Spectrometry (MS) for Identity and Isotopic Purity
-
Instrumentation: Thermo Scientific Q Exactive Hybrid Quadrupole-Orbitrap Mass Spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
Scan Range: m/z 100-1000.
-
Capillary Voltage: 3.5 kV.
-
Data Analysis: The molecular ion peak corresponding to [M+H]⁺ is analyzed to confirm the molecular weight. Isotopic distribution is analyzed to determine the percentage of deuterium incorporation.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
-
Instrumentation: Bruker Avance III HD 400 MHz NMR spectrometer.
-
Solvent: DMSO-d₆.
-
Analysis: ¹H NMR spectra are acquired to confirm the chemical structure. The absence of proton signals at the deuterated positions confirms successful labeling.
Mechanism of Action and Signaling Pathway
Icotinib is a first-generation EGFR tyrosine kinase inhibitor (TKI). It competitively and reversibly binds to the ATP binding site of the EGFR protein, preventing the completion of the signal transduction cascade. This inhibition blocks downstream signaling pathways, such as the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which are crucial for cell proliferation, survival, and tumorigenesis. Icotinib is particularly effective against tumors with activating mutations in the EGFR tyrosine kinase domain.
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Experimental Workflow
The following diagram illustrates a typical workflow for the quality control and analysis of a batch of this compound.
Caption: Quality control workflow for this compound.
References
Methodological & Application
Application Note: High-Throughput Quantification of Icotinib in Human Plasma using Icotinib-d4 as an Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Icotinib in human plasma. Icotinib is a potent and selective epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer (NSCLC).[1][2] To ensure accuracy and precision in pharmacokinetic and therapeutic drug monitoring studies, a stable isotope-labeled internal standard, Icotinib-d4, is employed. The method described herein is simple, rapid, and suitable for high-throughput analysis.
Introduction
Icotinib is a first-generation EGFR tyrosine kinase inhibitor that competitively blocks the ATP binding site of the EGFR, thereby inhibiting the signal transduction cascade that promotes cell proliferation and survival.[3][4] Monitoring the plasma concentration of Icotinib is crucial for optimizing therapeutic efficacy and minimizing toxicity. LC-MS/MS has become the gold standard for bioanalytical quantification due to its high sensitivity, selectivity, and speed. The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is the preferred approach to correct for matrix effects and variations in sample processing and instrument response, ensuring the highest quality data.
Mechanism of Action and Signaling Pathway
Icotinib exerts its therapeutic effect by inhibiting the EGFR signaling pathway. EGFR is a transmembrane receptor that, upon activation by ligands like epidermal growth factor (EGF), dimerizes and autophosphorylates its tyrosine kinase domain. This phosphorylation initiates downstream signaling cascades, primarily the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which are critical for cell proliferation, survival, and differentiation.[5] In certain cancers, like NSCLC with EGFR mutations, this pathway is constitutively active, leading to uncontrolled cell growth. Icotinib selectively binds to the ATP pocket of the EGFR tyrosine kinase domain, preventing phosphorylation and subsequent activation of the downstream signaling pathways, ultimately leading to the inhibition of tumor growth.
Caption: Icotinib inhibits the EGFR signaling pathway.
Experimental Protocol
Materials and Reagents
-
Icotinib reference standard
-
This compound internal standard
-
Human plasma (K2EDTA)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (B1210297) (LC-MS grade)
-
Water (LC-MS grade)
Stock and Working Solutions
-
Icotinib Stock Solution (1 mg/mL): Accurately weigh and dissolve Icotinib in a suitable organic solvent (e.g., DMSO or Methanol).
-
This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in a suitable organic solvent.
-
Working Solutions: Prepare serial dilutions of the Icotinib stock solution in 50:50 acetonitrile/water to create calibration standards. Prepare a working solution of this compound in the same diluent.
Sample Preparation
The following protocol outlines a protein precipitation method for sample preparation.
Caption: Workflow for plasma sample preparation.
LC-MS/MS Method
Liquid Chromatography
| Parameter | Condition |
| LC System | A standard UHPLC/HPLC system |
| Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.2% Formic acid and 2 mM Ammonium Acetate in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Optimized for separation of Icotinib and this compound from matrix components. A typical gradient starts with a low percentage of Mobile Phase B, ramps up to a high percentage to elute the analytes, and then returns to initial conditions for column re-equilibration. |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Mass Spectrometry
| Parameter | Condition |
| Mass Spectrometer | A triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | See Table 1 |
| Source Temperature | Optimized for the specific instrument (e.g., 500 °C) |
| IonSpray Voltage | Optimized for the specific instrument (e.g., 5500 V) |
Table 1: MRM Transitions for Icotinib and this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Icotinib | 392.2 | 304.1 |
| This compound | 396.2 | 308.1 |
| Note: The precursor for this compound is predicted based on the addition of 4 Daltons to the parent molecule. The product ion is predicted based on a similar fragmentation pattern. |
Method Validation Summary
The method was validated according to regulatory guidelines. The following tables summarize the performance characteristics.
Table 2: Linearity and Sensitivity
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) | LLOQ (ng/mL) |
| Icotinib | 0.1 - 600 | > 0.99 | 0.1 |
Table 3: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (% Bias) |
| LLOQ | 0.1 | ≤ 15% | ≤ 15% | ± 15% |
| Low | 0.3 | ≤ 15% | ≤ 15% | ± 15% |
| Medium | 50 | ≤ 15% | ≤ 15% | ± 15% |
| High | 500 | ≤ 15% | ≤ 15% | ± 15% |
| Acceptance criteria are based on typical bioanalytical method validation guidelines. Actual results may vary. A study reported intra- and inter-day precision (RSD) of ≤12.98% and accuracy (RE) ranging from -8.76 to 12.01%. |
Conclusion
This application note provides a detailed protocol for the quantification of Icotinib in human plasma using this compound as an internal standard with LC-MS/MS. The method is sensitive, selective, and demonstrates excellent linearity, precision, and accuracy. This robust methodology is well-suited for high-throughput bioanalysis in support of clinical and preclinical studies of Icotinib.
References
Bioanalytical Method for Icotinib Quantification in Human Plasma Using Icotinib-d4 as an Internal Standard
Application Note
Introduction
Icotinib (B1223) is a potent and selective epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer (NSCLC).[1][2] Accurate quantification of icotinib in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. This document provides a detailed protocol for a robust and sensitive bioanalytical method for the determination of icotinib in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with its deuterated internal standard, icotinib-d4.
Mechanism of Action
Icotinib competitively inhibits the ATP binding site of the EGFR, preventing the activation of downstream signaling pathways such as the RAS/RAF/MEK/ERK and PI3K/AKT pathways.[3][4] This inhibition blocks cell proliferation and induces apoptosis in cancer cells with specific EGFR mutations.[3]
Signaling Pathway
Caption: EGFR signaling pathway and the inhibitory action of Icotinib.
Experimental Protocols
This section details the materials and procedures for the quantification of icotinib in human plasma.
1. Materials and Reagents
-
Icotinib reference standard
-
This compound internal standard (IS)
-
Acetonitrile (B52724) (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (B1210297) (LC-MS grade)
-
Human plasma (drug-free)
-
Ultrapure water
2. Instrumentation
-
Liquid Chromatograph (LC) system
-
Tandem Mass Spectrometer (MS/MS)
-
Analytical column: C18, 2.1 x 50 mm, 2.6 µm
3. Preparation of Standard and Quality Control Solutions
-
Stock Solutions (1 mg/mL): Prepare stock solutions of icotinib and this compound in acetonitrile.
-
Working Standard Solutions: Serially dilute the icotinib stock solution with a 50:50 mixture of acetonitrile and water to prepare working standard solutions for calibration curve and quality control (QC) samples.
-
Internal Standard Working Solution: Dilute the this compound stock solution with acetonitrile to a final concentration of 100 ng/mL.
4. Sample Preparation: Protein Precipitation
-
Aliquot 100 µL of human plasma (blank, standard, or QC sample) into a microcentrifuge tube.
-
Add 20 µL of the internal standard working solution (100 ng/mL this compound) and vortex briefly.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 10 µL of the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Method Parameters
The following table summarizes the optimized parameters for the chromatographic separation and mass spectrometric detection of icotinib and this compound.
| Parameter | Value |
| LC Parameters | |
| Column | C18, 2.1 x 50 mm, 2.6 µm |
| Mobile Phase A | 2 mM Ammonium Acetate with 0.2% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| MS/MS Parameters | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Monitored Transitions | Icotinib: m/z 392.2 → 304.1this compound: m/z 396.2 → 308.1 |
| Dwell Time | 200 ms |
| Collision Gas | Argon |
Note: The m/z transition for this compound is inferred from the expected mass shift of +4 Da from the parent compound. A similar deuterated internal standard has been reported with a transition of m/z 394.4 → 278.1.[5]
Method Validation Summary
The bioanalytical method was validated according to regulatory guidelines. The key validation parameters are summarized below.
| Parameter | Result |
| Linearity | |
| Calibration Range | 0.1 - 600 ng/mL |
| Correlation Coefficient (r²) | > 0.994[5] |
| Sensitivity | |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL[5] |
| Precision & Accuracy | |
| Intra-day Precision (RSD) | ≤ 12.98%[5] |
| Inter-day Precision (RSD) | ≤ 12.98%[5] |
| Accuracy (RE) | -8.76% to 12.01%[5] |
| Matrix Effect | No significant matrix effect observed.[5] |
Experimental Workflow
Caption: Workflow for the bioanalysis of Icotinib in human plasma.
This application note provides a comprehensive and detailed protocol for the quantitative analysis of icotinib in human plasma using LC-MS/MS with this compound as an internal standard. The method is sensitive, specific, and robust, making it suitable for a wide range of applications in clinical and preclinical research. The detailed experimental procedures and method parameters will enable researchers to implement this method effectively in their laboratories.
References
- 1. Metabolite identification of a new antitumor agent icotinib in rats using liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Development and clinical application of a liquid chromatography-tandem mass spectrometry-based assay to quantify eight tyrosine kinase inhibitors in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High throughput LC/ESI-MS/MS method for simultaneous analysis of 20 oral molecular-targeted anticancer drugs and the active metabolite of sunitinib in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Validation of an LC-MS/MS method for simultaneous determination of icotinib and its four major circulating metabolites in human plasma and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Icotinib-d4 in Preclinical DMPK Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies for utilizing Icotinib-d4, a deuterated analog of the epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor Icotinib, in preclinical drug metabolism and pharmacokinetic (DMPK) studies. The inclusion of a stable isotope label in the form of deuterium (B1214612) allows for its use as an internal standard in bioanalytical assays and for investigating the kinetic isotope effect on drug metabolism.
Introduction to Icotinib and the Role of Deuteration
Icotinib is a potent and selective EGFR tyrosine kinase inhibitor approved for the treatment of non-small cell lung cancer (NSCLC).[1][2] Like other small molecule inhibitors, its pharmacokinetic profile is a critical determinant of its clinical efficacy and safety. The metabolism of Icotinib is primarily mediated by cytochrome P450 enzymes, particularly CYP3A4, with minor contributions from CYP1A2 and CYP3A5.[3]
Deuteration, the replacement of hydrogen with its stable isotope deuterium, is a strategy employed in drug discovery to potentially improve the metabolic profile of a drug.[4][5] The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can lead to a slower rate of metabolic cleavage at the site of deuteration, a phenomenon known as the kinetic isotope effect. This can result in a longer half-life, increased systemic exposure, and potentially a reduction in the formation of certain metabolites. This compound, with deuterium atoms incorporated at specific positions, is a valuable tool for investigating these effects in preclinical studies.
Core Applications of this compound in Preclinical DMPK
-
Internal Standard for Bioanalytical Methods: this compound serves as an ideal internal standard for the quantification of Icotinib in biological matrices (plasma, urine, tissue homogenates) using liquid chromatography-mass spectrometry (LC-MS). Its chemical properties are nearly identical to Icotinib, ensuring similar extraction recovery and chromatographic behavior, while its mass difference allows for distinct detection.
-
Metabolic Stability and Metabolite Profiling: Comparative in vitro studies using Icotinib and this compound can elucidate the impact of deuteration on metabolic stability. A slower rate of degradation for this compound in liver microsomes or hepatocytes would suggest that the deuterated positions are sites of metabolic attack.
-
Pharmacokinetic (PK) Studies: In vivo studies in animal models comparing the pharmacokinetic profiles of Icotinib and this compound can provide insights into the effects of deuteration on absorption, distribution, metabolism, and excretion (ADME).
Experimental Protocols
Metabolic Stability Assay in Human Liver Microsomes
Objective: To determine the in vitro metabolic stability of Icotinib and this compound in human liver microsomes (HLMs).
Methodology:
-
Reagents and Materials:
-
Icotinib and this compound (10 mM stock solutions in DMSO)
-
Pooled Human Liver Microsomes (20 mg/mL)
-
NADPH regenerating system (e.g., GOLDPool™ NADPH Regenerating System)
-
0.1 M Phosphate (B84403) Buffer (pH 7.4)
-
Acetonitrile (B52724) with an internal standard (e.g., Tolbutamide) for quenching
-
Control compounds (e.g., Verapamil for high clearance, Warfarin for low clearance)
-
-
Incubation Procedure:
-
Prepare a master mix containing the NADPH regenerating system in 0.1 M phosphate buffer.
-
In a 96-well plate, add phosphate buffer, HLM (final concentration 0.5 mg/mL), and the test compound (Icotinib or this compound, final concentration 1 µM).
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding the pre-warmed NADPH regenerating system.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding 2 volumes of ice-cold acetonitrile containing the internal standard.
-
Include control incubations without NADPH to assess non-enzymatic degradation.
-
-
Sample Analysis:
-
Centrifuge the quenched samples at 4,000 rpm for 15 minutes to precipitate proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Quantify the remaining parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural log of the percentage of remaining parent compound versus time.
-
Determine the in vitro half-life (t½) from the slope of the linear regression (k): t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (1 / mg/mL protein in incubation).
-
Illustrative Data:
| Compound | In Vitro t½ (min) | Intrinsic Clearance (CLint, µL/min/mg) |
| Icotinib | 25.5 | 53.4 |
| This compound | 45.2 | 30.1 |
| Verapamil | 8.9 | 155.7 |
| Warfarin | > 120 | < 11.5 |
Diagram of Experimental Workflow:
References
- 1. Icotinib - Wikipedia [en.wikipedia.org]
- 2. Icotinib, Almonertinib, and Olmutinib: A 2D Similarity/Docking-Based Study to Predict the Potential Binding Modes and Interactions into EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolic Pathway of Icotinib In Vitro: The Differential Roles of CYP3A4, CYP3A5, and CYP1A2 on Potential Pharmacokinetic Drug-Drug Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Deuterated Compounds [simsonpharma.com]
- 5. researchgate.net [researchgate.net]
Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of Icotinib-d4
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the quantitative analysis of Icotinib-d4 in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method is crucial for pharmacokinetic studies, therapeutic drug monitoring, and other research applications requiring precise measurement of this deuterated internal standard.
Introduction
Icotinib is a potent and selective epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer.[1][2] Pharmacokinetic studies are essential to understand its absorption, distribution, metabolism, and excretion. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis as it corrects for variability during sample preparation and analysis, ensuring high accuracy and precision. This application note details the optimized mass spectrometry parameters and a robust LC-MS/MS protocol for the detection of this compound.
Mass Spectrometry Parameters
The determination of Icotinib and its deuterated analog, this compound, is achieved using a triple quadrupole mass spectrometer in the Multiple Reaction Monitoring (MRM) mode. The positive electrospray ionization (ESI+) mode is utilized for optimal sensitivity. The MRM transitions and compound-specific parameters are summarized in Table 1. The transition for this compound is inferred based on the likely stable incorporation of four deuterium (B1214612) atoms on a core part of the molecule that is retained in the fragment ion.
Table 1: Optimized Mass Spectrometry Parameters
| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q2) m/z | Notes |
| Icotinib | 392.2 | 304.1 | As reported in literature for quantitative analysis.[3][4] |
| This compound (Internal Standard) | 396.2 | 308.1 | Inferred transition assuming deuterium labeling on the core structure. |
| Alternative Internal Standard | 394.4 | 278.1 | An alternative internal standard previously used for Icotinib analysis.[3] |
Note: The Declustering Potential (DP), Collision Energy (CE), and Cell Exit Potential (CXP) should be optimized for the specific mass spectrometer being used. The values provided in the literature for Icotinib can serve as a starting point for the optimization of this compound parameters.
Experimental Protocol
This protocol outlines the necessary steps for sample preparation, liquid chromatography separation, and mass spectrometric detection of this compound.
Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add 20 µL of this compound working solution (as internal standard).
-
Add 300 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
-
HPLC System: A standard high-performance liquid chromatography system.
-
Column: C18 analytical column (e.g., 4.6 x 100 mm, 3.5 µm).[5]
-
Mobile Phase A: 2 mM ammonium (B1175870) acetate (B1210297) with 0.2% formic acid in water.[3]
-
Mobile Phase B: Acetonitrile.[3]
-
Gradient: A linear gradient can be optimized. A starting condition of 10% B, ramping to 90% B over 5 minutes, holding for 2 minutes, and then re-equilibrating at 10% B for 3 minutes is a good starting point.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 40°C.
Mass Spectrometry
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ion Source: Electrospray Ionization (ESI) in positive mode.
-
Ion Spray Voltage: 5500 V.
-
Source Temperature: 500 °C.
-
Collision Gas (CAD): 8 psi.
-
Curtain Gas (CUR): 30 psi.
-
Ion Source Gas 1 (GS1): 50 psi.
-
Ion Source Gas 2 (GS2): 50 psi.
-
MRM Transitions: As listed in Table 1.
-
Dwell Time: 50 ms.
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the analytical workflow for the quantification of this compound.
Caption: Workflow for this compound quantification.
Conclusion
This application note provides a comprehensive and detailed protocol for the sensitive and selective quantification of this compound using LC-MS/MS. The optimized mass spectrometry parameters, along with the detailed sample preparation and liquid chromatography methods, will enable researchers to accurately determine the concentration of this compound in biological samples. This methodology is fundamental for advancing the understanding of Icotinib's pharmacokinetics and for its therapeutic drug monitoring.
References
- 1. Icotinib | C22H21N3O4 | CID 22024915 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. researchgate.net [researchgate.net]
- 4. A Study of the Identification, Fragmentation Mode and Metabolic Pathways of Imatinib in Rats Using UHPLC-Q-TOF-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Icotinib Hydrochloride | C22H22ClN3O4 | CID 44609731 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: High-Throughput Analysis of Icotinib and Icotinib-d4 in Human Plasma using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of Icotinib (B1223) and its deuterated internal standard, Icotinib-d4, in human plasma. This method is ideal for pharmacokinetic studies, therapeutic drug monitoring, and other research applications requiring precise measurement of Icotinib. The protocol described herein utilizes a simple protein precipitation step for sample preparation, followed by rapid chromatographic separation on a C18 column and detection by a triple quadrupole mass spectrometer operating in positive ion mode. The method demonstrates excellent linearity, accuracy, and precision, making it suitable for high-throughput analysis in a drug development setting.
Introduction
Icotinib is a potent and highly selective epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer. To accurately characterize its pharmacokinetic profile and to ensure patient safety and efficacy, a reliable analytical method for its quantification in biological matrices is essential. The use of a stable isotope-labeled internal standard, such as this compound, is crucial for correcting potential matrix effects and variations in sample processing, thereby improving the accuracy and precision of the assay.[1][2] This application note provides a detailed protocol for the separation and quantification of Icotinib and this compound in human plasma.
Experimental
Materials and Reagents
-
Icotinib hydrochloride (Reference Standard)
-
This compound (Internal Standard)
-
Acetonitrile (B52724) (HPLC Grade)
-
Methanol (B129727) (HPLC Grade)
-
Formic Acid (LC-MS Grade)
-
Ammonium Acetate (LC-MS Grade)
-
Ultrapure Water
-
Human Plasma (blank)
Liquid Chromatography Conditions
A simple and rapid chromatographic separation was achieved using a C18 analytical column. The mobile phase composition and gradient are designed for optimal resolution and peak shape of both Icotinib and this compound.
| Parameter | Condition |
| LC System | Agilent 1200 Series or equivalent |
| Column | C18 column (e.g., 2.1 mm x 50 mm, 3.5 µm) |
| Mobile Phase A | 2 mM Ammonium Acetate with 0.2% Formic Acid in Water[3] |
| Mobile Phase B | Acetonitrile[3] |
| Gradient | Isocratic or gradient elution can be optimized. A typical starting condition is 70:30 (A:B). |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Run Time | Approximately 5 minutes |
Mass Spectrometry Conditions
Detection was performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode. The multiple reaction monitoring (MRM) transitions for Icotinib and this compound were optimized for maximum sensitivity and specificity.
| Parameter | Condition |
| Mass Spectrometer | Sciex API 4000 or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | |
| Icotinib | m/z 392.2 → 304.1[3] |
| This compound (IS) | m/z 394.4 → 278.1[3] |
| Ion Source Voltage | 5500 V |
| Source Temperature | 500 °C |
| Collision Gas | Nitrogen |
| Dwell Time | 200 ms |
Protocol
Standard and Internal Standard Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Icotinib and this compound in methanol to prepare individual primary stock solutions of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions of Icotinib by serially diluting the primary stock solution with a 50:50 mixture of acetonitrile and water.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound primary stock solution with a 50:50 mixture of acetonitrile and water to a final concentration of 100 ng/mL.
Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (100 ng/mL this compound).
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the mobile phase (initial conditions).
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Data Analysis
The concentration of Icotinib in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their corresponding concentrations. The linearity of the method should be assessed using a weighted linear regression model.
Workflow Diagram
References
- 1. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Validation of an LC-MS/MS method for simultaneous determination of icotinib and its four major circulating metabolites in human plasma and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Experimental Design Using Icotinib-d4
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vivo experimental design and use of Icotinib-d4, a deuterated form of the selective Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitor, Icotinib.
Introduction
Icotinib is a first-generation, orally available, quinazoline-based EGFR tyrosine kinase inhibitor (TKI).[1][2] It competitively and reversibly binds to the ATP-binding site of the EGFR protein, preventing autophosphorylation and the subsequent activation of downstream signaling pathways.[3][4] Dysregulation of the EGFR signaling cascade, particularly through activating mutations, is a key driver in the pathogenesis of various cancers, most notably non-small cell lung cancer (NSCLC).[5] Icotinib has demonstrated potent, dose-dependent antitumor effects in a variety of human tumor-derived xenograft models.
This compound is a deuterated analog of Icotinib. The substitution of hydrogen atoms with deuterium (B1214612) can modify the metabolic profile of a drug due to the kinetic isotope effect. This can lead to a slower rate of metabolism, potentially resulting in a longer half-life, increased systemic exposure, and a more favorable pharmacokinetic (PK) profile compared to the non-deuterated parent compound. In other applications, deuterated compounds like this compound serve as ideal internal standards for bioanalytical methods such as liquid chromatography-mass spectrometry (LC-MS/MS) due to their similar chemical properties but distinct mass.
These notes will detail protocols for two primary in vivo applications:
-
An anti-tumor efficacy study in a mouse xenograft model using Icotinib.
-
A comparative pharmacokinetic study in rodents to evaluate the potential benefits of this compound over Icotinib.
Mechanism of Action and Signaling Pathway
Icotinib inhibits the EGFR tyrosine kinase, thereby blocking downstream signaling cascades crucial for cancer cell proliferation, survival, and angiogenesis. The two major pathways affected are the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.
Data Presentation
Quantitative data from preclinical in vivo studies are summarized below to guide experimental design and dose selection.
Table 1: Icotinib Efficacy in Human Tumor Xenograft Models
| Cell Line | Cancer Type | Animal Model | Icotinib Dose | Administration Route | Efficacy Endpoint | Result | Reference |
| HCC827 | NSCLC (EGFR mutant) | BALB/c-nu athymic mice | 60 mg/kg/day | Oral Gavage | Tumor Growth Inhibition | Significant decrease in tumor volume compared to control. | |
| A549 | NSCLC (EGFR wild-type) | Nude mice | 1200 mg/kg (high-dose) | Oral Gavage | Tumor Growth Inhibition Rate (TGIR) | ~40% TGIR | |
| Various | Various | Nude mice | Up to 120 mg/kg/day | Not Specified | Tolerability | Well-tolerated with no significant body weight loss. |
Table 2: Pharmacokinetic Parameters of Icotinib in Rodents
| Species | Dose | Route | Cmax (ng/mL) | Tmax (h) | AUC (µg/mL·h) | t½ (h) | Reference |
| SD Rat | 30 mg/kg | Oral | 2168.65 ± 268.72 | 0.70 ± 0.27 | 9.69 ± 1.95 | 2.92 ± 0.87 |
Table 3: Comparative Pharmacokinetic Parameters for Deuterated vs. Non-Deuterated Drugs
| Deuterated Drug | Non-Deuterated Analog | Key PK Parameter Improvement | Therapeutic Indication | Reference |
| Deutetrabenazine | Tetrabenazine | ~2-fold increase in half-life of active metabolites | Chorea (Huntington's), Tardive Dyskinesia | |
| Deucravacitinib | (Precursor) | Significantly increased in vitro metabolic stability | Plaque Psoriasis |
Experimental Protocols
Protocol 1: Anti-Tumor Efficacy Study in a Mouse Xenograft Model
This protocol outlines the evaluation of Icotinib's anti-tumor activity in an immunodeficient mouse model bearing human tumor xenografts.
Materials:
-
Human cancer cell line (e.g., HCC827 for EGFR-mutant, A549 for EGFR-wild type)
-
Athymic nude mice (e.g., BALB/c nude), 6-8 weeks old
-
Cell culture reagents (e.g., RPMI-1640, FBS, Penicillin-Streptomycin)
-
Matrigel (optional)
-
Icotinib
-
Vehicle (e.g., 0.5% carboxymethylcellulose sodium)
-
Digital calipers, analytical balance
-
Oral gavage needles
Methodology:
-
Animal Acclimatization: House mice under standard laboratory conditions for at least one week prior to the experiment.
-
Cell Culture and Implantation:
-
Culture tumor cells to ~80-90% confluency.
-
Harvest cells and resuspend in serum-free medium or a 1:1 mixture with Matrigel at a concentration of 5 x 10⁷ cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.
-
-
Tumor Growth Monitoring and Group Randomization:
-
Monitor tumor growth 2-3 times per week using digital calipers. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group) with comparable mean tumor volumes.
-
-
Drug Preparation and Administration:
-
Prepare a suspension of Icotinib in the vehicle at the desired concentration (e.g., 6 mg/mL for a 60 mg/kg dose in a 10 mL/kg dosing volume).
-
Administer Icotinib or vehicle to the respective groups via oral gavage once daily for the duration of the study (e.g., 16-21 days).
-
-
Efficacy and Toxicity Monitoring:
-
Measure tumor volume and body weight 2-3 times per week. Body weight loss is a key indicator of toxicity.
-
The primary efficacy endpoint is Tumor Growth Inhibition (TGI).
-
-
Study Endpoint and Tissue Collection:
-
Euthanize mice when tumors in the control group reach a predetermined size or at the end of the treatment period.
-
Excise tumors, weigh them, and process for further analysis (e.g., snap-freeze for Western blot, fix in formalin for immunohistochemistry).
-
-
Pharmacodynamic (PD) Analysis (Optional):
-
Analyze tumor lysates by Western blot to assess the inhibition of EGFR phosphorylation and downstream targets (p-AKT, p-ERK).
-
Protocol 2: Comparative Pharmacokinetic (PK) Study in Rodents
This protocol is designed to compare the pharmacokinetic profiles of Icotinib and this compound.
Materials:
-
Male Sprague-Dawley rats (or other appropriate rodent model)
-
Icotinib and this compound
-
Vehicle for formulation (e.g., PEG400, saline)
-
Oral gavage needles
-
Blood collection supplies (e.g., EDTA-coated tubes)
-
Centrifuge
-
LC-MS/MS system
Methodology:
-
Animal Preparation:
-
Acclimate rats to housing conditions for at least one week.
-
Fast animals overnight prior to dosing, with free access to water.
-
-
Dosing:
-
Randomly assign animals to two groups (n=5-6 per group).
-
Administer a single oral dose of either Icotinib or this compound (e.g., 30 mg/kg) via gavage.
-
-
Blood Sampling:
-
Collect blood samples (approx. 200 µL) from the tail vein or other appropriate site at predetermined time points (e.g., 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Collect blood into EDTA-coated tubes.
-
-
Plasma Preparation:
-
Centrifuge the blood samples (e.g., 4000 rpm for 10 minutes at 4°C) to separate the plasma.
-
Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.
-
-
Bioanalysis:
-
Develop and validate an LC-MS/MS method for the simultaneous quantification of Icotinib and this compound in plasma.
-
For the analysis of Icotinib samples, this compound can be used as the internal standard, and vice versa. However, for comparing the two, a different deuterated internal standard may be required if matrix effects differ.
-
-
Data Analysis:
-
Calculate the key pharmacokinetic parameters for each compound, including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and t½ (half-life).
-
Perform statistical analysis to determine if there are significant differences in the PK profiles of Icotinib and this compound.
-
Conclusion
The provided protocols offer a robust framework for the in vivo evaluation of Icotinib and its deuterated analog, this compound. The efficacy study protocol allows for the assessment of anti-tumor activity in clinically relevant xenograft models. The comparative pharmacokinetic study is essential for elucidating the potential advantages of deuteration, which may include improved metabolic stability and enhanced drug exposure. Adherence to these detailed methodologies will ensure the generation of high-quality, reproducible data for preclinical drug development and research.
References
Application Notes and Protocols: Icotinib in Cell-Based Assays and the Role of Icotinib-d4 as an Analytical Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Icotinib (B1223) is a potent, selective, and reversible first-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2] It functions by competitively binding to the ATP-binding site of the EGFR tyrosine kinase domain, thereby preventing receptor autophosphorylation and the activation of downstream signaling pathways.[2][3] Dysregulation of the EGFR pathway is a critical driver in the proliferation and survival of various cancer cells, particularly in non-small cell lung cancer (NSCLC) harboring activating EGFR mutations.[2][4] Consequently, Icotinib serves as an essential positive control in cell-based assays designed to screen for new EGFR inhibitors, investigate mechanisms of resistance, or study the effects of EGFR pathway inhibition.
While Icotinib is the biologically active compound used in cellular experiments, its deuterated analog, Icotinib-d4 , plays a distinct but critical role. This compound is not intended for use as a direct control in cell-based assays. Instead, it serves as an ideal internal standard (IS) for quantitative analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5][6][7] The stable isotope label ensures that this compound has nearly identical chemical and physical properties to Icotinib, allowing it to co-elute during chromatography and experience similar ionization effects.[6] However, its different mass allows the mass spectrometer to distinguish it from the unlabeled drug, enabling highly accurate and precise quantification of Icotinib concentrations in biological matrices such as cell lysates, culture media, or plasma.[6][8]
These application notes provide protocols for using Icotinib as a control in key cell-based assays and describe the subsequent use of this compound for accurate bioanalytical quantification.
Mechanism of Action: EGFR Signaling Inhibition
The EGFR signaling cascade plays a central role in cell proliferation, survival, and differentiation. Upon ligand binding, EGFR dimerizes and autophosphorylates, triggering two major downstream pathways: the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway. Icotinib's inhibition of the initial phosphorylation event effectively blocks these downstream signals, leading to cell cycle arrest and apoptosis in EGFR-dependent cancer cells.[4][9]
Data Presentation: In Vitro Efficacy of Icotinib
The following tables summarize representative quantitative data on the efficacy of Icotinib in various cancer cell lines.
Table 1: Icotinib Anti-Proliferative Activity (IC₅₀) in Various Cell Lines
| Cell Line | Cancer Type | EGFR Status | IC₅₀ (µM) | Citation(s) |
| HCC827 | NSCLC | Exon 19 Deletion | 0.07 (72h) | [4] |
| PC-9 | NSCLC | Exon 19 Deletion | ~0.005 (enzymatic) | [1] |
| A549 | NSCLC | Wild-Type | >10 | [1] |
| H1650 | NSCLC | Exon 19 Del / PTEN null | >50 | [10] |
| H1975 | NSCLC | L858R / T790M | >50 | [10] |
| A431 | Epidermoid Carcinoma | Wild-Type (overexpressed) | Sensitive (IC₅₀ not specified) | [1][2] |
Note: IC₅₀ values can vary based on experimental conditions, such as incubation time and assay method.
Table 2: Icotinib-Induced Apoptosis in EGFR-Mutant NSCLC Cells
| Cell Line | Icotinib Conc. (µM) | Incubation Time | Apoptotic Cells (%) | Citation(s) |
| HCC827 | 0 (Control) | 24h | 4.26 ± 2.98 | [4] |
| HCC827 | 0.01 | 24h | 6.31 ± 1.49 | [4] |
| HCC827 | 0.1 | 24h | 18.85 ± 1.29 | [4] |
Table 3: Inhibition of EGFR Phosphorylation
| Cell Line | Treatment | Effect on p-EGFR | Citation(s) |
| PC-9 | Icotinib (1-10 µM) | Dose-dependent reduction | [9] |
| HCC827 | Icotinib (1-10 µM) | Dose-dependent reduction | [9] |
| A431 | Icotinib | Dose-dependent reduction | [1][2] |
Experimental Protocols
Protocol 1: Cell Proliferation Assay (MTT-Based)
This protocol measures cell viability by assessing the metabolic activity of cells. Viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan (B1609692) crystals.
Materials:
-
EGFR-dependent cancer cell line (e.g., HCC827, PC-9)
-
Complete growth medium
-
96-well cell culture plates
-
Icotinib stock solution (e.g., 10 mM in DMSO)
-
Vehicle control (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Preparation: Prepare serial dilutions of Icotinib in culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Cell Treatment: Remove the old medium and add 100 µL of medium containing the vehicle (DMSO) or Icotinib dilutions to the appropriate wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well.
-
Formazan Formation: Incubate for 2-4 hours at 37°C until purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer (e.g., DMSO) to each well. Mix thoroughly by pipetting or shaking to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the viability against the log of Icotinib concentration and determine the IC₅₀ value using non-linear regression analysis.
Protocol 2: Apoptosis Assay (Annexin V & Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells. Early apoptotic cells expose phosphatidylserine (B164497) (PS) on the outer cell membrane, which is detected by Annexin V. Propidium Iodide (PI) is a fluorescent nuclear stain that can only enter cells with compromised membranes (late apoptotic/necrotic cells).
Materials:
-
Cells treated with Icotinib as described in Protocol 1.
-
Phosphate-Buffered Saline (PBS), ice-cold.
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer).
-
Flow cytometer.
Procedure:
-
Cell Preparation: Treat cells in 6-well plates with the desired concentrations of Icotinib for 24-48 hours.
-
Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant from the same well.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with ice-cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide solution to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Analysis: Analyze the samples immediately by flow cytometry.
-
Viable cells: Annexin V-negative, PI-negative.
-
Early apoptotic cells: Annexin V-positive, PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.
-
Protocol 3: Western Blot Analysis of EGFR Pathway
This protocol allows for the detection of changes in the phosphorylation status of EGFR and downstream proteins like AKT, providing a direct measure of Icotinib's inhibitory effect.
Materials:
-
Cells treated with Icotinib.
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
Laemmli sample buffer.
-
SDS-PAGE gels and running buffer.
-
PVDF membrane and transfer buffer.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-p-EGFR, anti-total EGFR, anti-p-AKT, anti-total AKT, anti-β-actin).
-
HRP-conjugated secondary antibody.
-
Enhanced Chemiluminescence (ECL) substrate.
-
Imaging system.
Procedure:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with ice-cold lysis buffer. Scrape cells, collect lysate, and incubate on ice for 30 minutes.
-
Clarification: Centrifuge lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Quantification: Determine protein concentration using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a polyacrylamide gel and run until dye front reaches the bottom.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer.
-
Antibody Incubation: Incubate the membrane with primary antibody (e.g., anti-p-EGFR) overnight at 4°C. After washing with TBST, incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane, apply ECL substrate, and capture the chemiluminescent signal.
-
Normalization: For quantitative analysis, strip the membrane and re-probe for total EGFR and a loading control (e.g., β-actin). Quantify band intensity using densitometry software.
Application of this compound for Quantitative Analysis
To correlate the observed cellular effects (e.g., IC₅₀) with the actual drug concentration, it is essential to accurately measure the amount of Icotinib in cell lysates or media. This compound is the gold standard internal standard for this purpose via LC-MS/MS.
Principle: A known concentration of this compound is added ("spiked") into the unknown sample containing Icotinib. During sample preparation, any loss of material will affect both the drug and the internal standard equally. In the mass spectrometer, the instrument measures the response ratio of Icotinib to this compound. This ratio is then used to determine the exact concentration of Icotinib by comparing it to a calibration curve prepared with known concentrations of the drug and the same amount of internal standard. This method corrects for variability in sample extraction, matrix effects, and instrument response, ensuring high accuracy and precision.[6][8]
Brief Protocol:
-
Sample Collection: Collect cell lysates or culture medium from Icotinib-treated wells.
-
Internal Standard Spiking: Add a precise volume of a known concentration of this compound stock solution to each sample.
-
Protein Precipitation: Add a solvent like cold acetonitrile (B52724) to precipitate proteins, which would otherwise interfere with the analysis. Centrifuge and collect the supernatant.
-
LC-MS/MS Analysis: Inject the supernatant into the LC-MS/MS system. The analytes are separated on a C18 column and detected by the mass spectrometer using multiple reaction monitoring (MRM) mode.[11] Specific precursor-to-product ion transitions are monitored for both Icotinib and this compound.
-
Quantification: Construct a calibration curve by plotting the peak area ratio (Icotinib/Icotinib-d4) against known concentrations of Icotinib. Use the ratio from the unknown samples to calculate their Icotinib concentrations from the curve's regression equation.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Icotinib | C22H21N3O4 | CID 22024915 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. Ubiquitin Ligase Cbl-b Is Involved in Icotinib (BPI-2009H)-Induced Apoptosis and G1 Phase Arrest of EGFR Mutation-Positive Non-Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. benchchem.com [benchchem.com]
- 7. biopharmaservices.com [biopharmaservices.com]
- 8. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Icotinib derivatives as tyrosine kinase inhibitors with anti-esophageal squamous carcinoma activity [frontiersin.org]
- 11. Validation of an LC-MS/MS method for simultaneous determination of icotinib and its four major circulating metabolites in human plasma and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Icotinib-d4 in Drug Metabolism Studies: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Icotinib-d4 in drug metabolism studies. Icotinib is a potent and selective epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer (NSCLC).[1][2] Understanding its metabolic fate is crucial for optimizing its therapeutic efficacy and safety. This compound, a deuterium-labeled analog of Icotinib, serves as an invaluable tool in these investigations, primarily as an internal standard for quantitative analysis.
Introduction to Deuterated Compounds in Drug Metabolism
Deuterium-labeled compounds, such as this compound, are powerful tools in drug discovery and development.[3][4][5] Replacing hydrogen atoms with their stable isotope, deuterium, results in a molecule with a higher mass but nearly identical chemical properties to the parent drug. This subtle modification does not significantly alter the drug's biological activity, making it an ideal internal standard for bioanalytical methods. The use of stable isotope-labeled internal standards (SIL-IS) is the gold standard in quantitative mass spectrometry-based bioanalysis due to their ability to compensate for variations during sample preparation and analysis, thereby improving the accuracy and precision of the results.
Application Note: The Role of this compound in Icotinib Metabolism Studies
The primary application of this compound is as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the precise quantification of Icotinib and its metabolites in various biological matrices such as plasma, urine, and feces.
Principle: this compound is added to biological samples at a known concentration at the beginning of the sample preparation process. Since this compound has similar physicochemical properties to Icotinib, it behaves similarly during extraction, chromatography, and ionization. However, due to its different mass, it can be distinguished from the unlabeled Icotinib by the mass spectrometer. By comparing the peak area ratio of the analyte (Icotinib or its metabolites) to the internal standard (this compound), accurate quantification can be achieved, correcting for any sample loss or matrix effects.
Metabolic Pathways of Icotinib: Icotinib is extensively metabolized in humans, with the main routes of metabolism involving oxidation and subsequent conjugation. The major enzymes responsible for its metabolism are Cytochrome P450 3A4 (CYP3A4), with minor contributions from CYP3A5 and CYP1A2. The metabolic transformations primarily occur at the 12-crown-4 (B1663920) ether moiety, carbon 15 (hydroxylation), and the acetylene (B1199291) moiety. In total, 29 metabolites have been identified in humans, including oxidized metabolites and their glucuronide or sulfate (B86663) conjugates.
Experimental Protocols
In Vitro Metabolism of Icotinib in Human Liver Microsomes (HLMs)
This protocol describes a typical experiment to study the in vitro metabolism of Icotinib using HLMs, with this compound as an internal standard for quantification.
Materials:
-
Icotinib
-
This compound (as internal standard)
-
Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)
-
Acetonitrile (B52724) (ACN)
-
Formic acid
-
Purified water
-
96-well plates or microcentrifuge tubes
-
Incubator
-
Centrifuge
-
LC-MS/MS system
Protocol:
-
Preparation of Reagents:
-
Prepare a stock solution of Icotinib in a suitable solvent (e.g., DMSO or Methanol).
-
Prepare a stock solution of this compound in the same solvent.
-
Prepare the incubation mixture containing phosphate buffer and the NADPH regenerating system.
-
-
Incubation:
-
Pre-warm the incubation mixture and HLM suspension to 37°C.
-
In a 96-well plate or microcentrifuge tubes, add the HLM suspension to the incubation mixture.
-
Initiate the metabolic reaction by adding the Icotinib stock solution to achieve the desired final concentration.
-
Incubate the mixture at 37°C with gentle shaking.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing a known concentration of this compound.
-
-
Sample Preparation:
-
Vortex the samples to precipitate the proteins.
-
Centrifuge the samples at a high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Transfer the supernatant to a new 96-well plate or autosampler vials for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method. The chromatographic conditions should be optimized to separate Icotinib from its potential metabolites. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to detect the specific precursor-to-product ion transitions for Icotinib, its metabolites, and this compound.
-
Quantification of Icotinib in Human Plasma
This protocol outlines the procedure for quantifying the concentration of Icotinib in human plasma samples, a crucial aspect of pharmacokinetic studies.
Materials:
-
Human plasma samples from subjects administered Icotinib
-
Icotinib and this compound for standards and quality controls
-
Acetonitrile (ACN)
-
Formic acid
-
Purified water
-
LC-MS/MS system
Protocol:
-
Preparation of Calibration Standards and Quality Controls (QCs):
-
Prepare a series of calibration standards by spiking blank human plasma with known concentrations of Icotinib.
-
Prepare QC samples at low, medium, and high concentrations in the same manner.
-
-
Sample Preparation:
-
To a 100 µL aliquot of plasma sample, standard, or QC, add 300 µL of ice-cold acetonitrile containing a fixed concentration of this compound (internal standard).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge the samples at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to autosampler vials for analysis.
-
-
LC-MS/MS Analysis:
-
Inject an aliquot of the supernatant onto the LC-MS/MS system.
-
Separate the analytes using a suitable C18 column with a gradient mobile phase, for example, consisting of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Quantify the analytes using the mass spectrometer in MRM mode.
-
Data Presentation
Pharmacokinetic Parameters of Icotinib
The following table summarizes the key pharmacokinetic parameters of Icotinib in healthy subjects after a single oral dose.
| Parameter | Value | Reference |
| Tmax (median) | 0.75 - 3.5 h | |
| t1/2β (mean) | 6.02 - 7.83 h | |
| Bioavailability | 52% | |
| Renal Excretion (unchanged) | 0.2% of dose | |
| Effect of High-Fat Meal | Cmax increased by 59%, AUC increased by 79% |
Mass Spectrometric Transitions for Icotinib and Metabolites
The table below provides example precursor-to-product ion transitions (m/z) for the analysis of Icotinib, its major metabolites, and this compound. These values may need to be optimized on the specific mass spectrometer used.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| Icotinib | 392.2 | 304.1 | |
| M1 and M2 (hydroxylated) | 424.1 | 278.2 | |
| M3 | 408.2 | 320.1 | |
| M4 | 410.2 | 322.1 | |
| This compound (IS) | 396.2 | 308.1 | Hypothetical, based on d4 addition |
Visualizations
Signaling Pathway and Metabolism
References
Troubleshooting & Optimization
Addressing poor chromatographic peak shape of Icotinib-d4
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering poor chromatographic peak shape during the analysis of Icotinib-d4.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of poor peak shape for this compound in reversed-phase HPLC?
Poor chromatographic peak shape for this compound, a deuterated analogue of a basic compound, typically manifests as peak tailing, fronting, broadening, or splitting. The most common causes include:
-
Secondary Silanol (B1196071) Interactions: Residual silanol groups on silica-based columns can interact with the basic nitrogen atoms in the this compound molecule, leading to peak tailing.[1][2][3][4][5]
-
Mobile Phase pH: An inappropriate mobile phase pH relative to the pKa of this compound can lead to its partial ionization, resulting in peak distortion.
-
Column Overload: Injecting too much sample can saturate the column, causing peak fronting or broadening.
-
Inappropriate Sample Solvent: Dissolving the sample in a solvent significantly stronger than the mobile phase can lead to peak distortion.
-
Column Degradation: Loss of stationary phase or contamination of the column can lead to a general deterioration of peak shape.
-
System Issues: Extra-column volume from long tubing or poor connections can cause band broadening.
Q2: Does the deuterium (B1214612) labeling in this compound affect its chromatographic peak shape?
Deuterium labeling can sometimes lead to slight shifts in retention time compared to the non-deuterated analogue due to the "deuterium isotope effect". However, it does not inherently cause poor peak shape. The underlying causes of peak distortion for this compound are generally the same as for Icotinib and other basic compounds.
Q3: How can I prevent peak tailing for this compound?
To minimize peak tailing, consider the following strategies:
-
Mobile Phase pH Adjustment: Maintain the mobile phase pH at least 2 pH units below the pKa of the most basic functional group of Icotinib to ensure it is fully protonated. A low pH (around 2-3) is often effective for basic compounds.
-
Use of End-capped Columns: Employ a high-quality, end-capped C18 or C8 column to minimize the number of accessible silanol groups.
-
Mobile Phase Additives: Incorporate a small amount of a competing base, such as triethylamine (B128534) (TEA), or an acidic modifier like formic acid or trifluoroacetic acid (TFA) to mask the silanol groups.
-
Alternative Stationary Phases: Consider using a column with a different stationary phase, such as one with a polar-embedded group or a hybrid particle technology, which can offer better peak shape for basic compounds.
Troubleshooting Guides
Problem: Peak Tailing
This is the most common peak shape issue for basic compounds like this compound.
Troubleshooting Workflow for Peak Tailing
Caption: A step-by-step guide to troubleshooting peak tailing.
| Potential Cause | Recommended Solution | Experimental Protocol |
| Secondary Silanol Interactions | Use a low pH mobile phase; add a mobile phase modifier; use an end-capped or alternative chemistry column. | Protocol 1: Mobile Phase pH Adjustment |
| Column Contamination | Flush the column with a strong solvent. | Protocol 2: Column Flushing |
| Inappropriate Mobile Phase Strength | Increase the percentage of the organic modifier in the mobile phase. | N/A |
Problem: Peak Fronting
Peak fronting is often an indication of column overload or an issue with the sample solvent.
Troubleshooting Workflow for Peak Fronting
Caption: A logical approach to diagnosing and resolving peak fronting.
| Potential Cause | Recommended Solution | Experimental Protocol |
| Column Overload | Reduce the injection volume or dilute the sample. | Protocol 3: Sample Dilution Study |
| Strong Sample Solvent | Dissolve the sample in the initial mobile phase or a weaker solvent. | N/A |
| Column Void | Replace the analytical column. | N/A |
Problem: Peak Broadening or Splitting
Broad or split peaks can be caused by a variety of factors, from system issues to column problems.
Troubleshooting Workflow for Peak Broadening/Splitting
Caption: A systematic process for addressing broad or split peaks.
| Potential Cause | Recommended Solution | Experimental Protocol |
| Extra-column Volume | Use shorter, narrower ID tubing; ensure all fittings are properly made. | N/A |
| Blocked Column Frit | Reverse flush the column (check manufacturer's instructions) or replace the column. | N/A |
| Column Void/Channeling | Replace the column. | N/A |
| Co-eluting Impurity | Modify the separation method (e.g., change gradient, mobile phase, or column). | N/A |
Experimental Protocols
Protocol 1: Mobile Phase pH Adjustment
-
Objective: To determine the optimal mobile phase pH for symmetrical peak shape of this compound.
-
Materials:
-
This compound standard solution.
-
HPLC-grade water, acetonitrile (B52724), and/or methanol.
-
pH modifiers (e.g., formic acid, acetic acid, ammonium (B1175870) hydroxide).
-
Calibrated pH meter.
-
-
Procedure:
-
Prepare a series of mobile phase A (aqueous) solutions with different pH values (e.g., pH 2.5, 3.0, 3.5, 6.0, 7.0). Use a low concentration of a suitable buffer if necessary (e.g., 10 mM ammonium formate).
-
Prepare mobile phase B (organic), typically acetonitrile or methanol.
-
Set up your HPLC system with the desired gradient and column.
-
Equilibrate the system with the first mobile phase pH condition.
-
Inject the this compound standard and record the chromatogram.
-
Calculate the tailing factor for the this compound peak.
-
Repeat steps 4-6 for each mobile phase pH condition.
-
Compare the peak shapes and tailing factors to identify the optimal pH.
-
Protocol 2: Column Flushing
-
Objective: To remove strongly retained contaminants from the column that may be causing poor peak shape.
-
Materials:
-
A series of strong, miscible solvents. For a reversed-phase C18 column, a typical sequence is:
-
Mobile phase without buffer salts
-
Water
-
Isopropanol
-
Methylene chloride (if compatible with your system)
-
Isopropanol
-
Mobile phase
-
-
-
Procedure:
-
Disconnect the column from the detector.
-
Flush the column with each solvent in the sequence for at least 20 column volumes.
-
Ensure the flow rate is appropriate for the solvent viscosity.
-
After the final flush with the mobile phase, reconnect the column to the detector and allow it to equilibrate.
-
Inject a standard to evaluate the peak shape.
-
Protocol 3: Sample Dilution Study
-
Objective: To determine if column overload is the cause of peak fronting or broadening.
-
Materials:
-
This compound stock solution.
-
Sample diluent (ideally the initial mobile phase).
-
-
Procedure:
-
Prepare a series of dilutions of your sample (e.g., 1:2, 1:5, 1:10, 1:100) using the sample diluent.
-
Inject the original sample and each dilution onto the HPLC system.
-
Observe the peak shape for each injection.
-
If the peak shape improves (becomes more symmetrical) with dilution, the original sample was likely overloaded.
-
Recommended HPLC Method Parameters for Icotinib Analysis
The following table provides a starting point for developing an HPLC method for this compound, based on published methods for Icotinib. Optimization will likely be required.
| Parameter | Recommendation |
| Column | C18, 2.1-4.6 mm ID, 50-150 mm length, ≤ 5 µm particle size |
| Mobile Phase A | Water with 0.1% Formic Acid or 10 mM Ammonium Formate, pH ~3 |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient | Start with a low percentage of B, ramp up to a high percentage to elute this compound, then return to initial conditions. |
| Flow Rate | 0.2 - 1.0 mL/min (depending on column ID) |
| Column Temperature | 30 - 40 °C |
| Injection Volume | 1 - 10 µL |
| Sample Diluent | Initial mobile phase composition |
References
Technical Support Center: Stability of Icotinib-d4 in Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information and guidance on the stability of Icotinib-d4 in various biological matrices. This compound is commonly used as an internal standard (IS) in bioanalytical methods for the quantification of Icotinib, a targeted therapy for non-small cell lung cancer. Ensuring the stability of this compound throughout the sample handling and analysis process is critical for generating accurate and reliable pharmacokinetic data.
Frequently Asked Questions (FAQs)
Q1: Why is the stability of this compound important in bioanalysis?
A1: The stability of an internal standard (IS) like this compound is paramount for the accuracy of a bioanalytical method. If the IS degrades during sample collection, processing, or storage, it will lead to an inaccurate calculation of the analyte (Icotinib) concentration. This can result in erroneous pharmacokinetic and toxicokinetic data, potentially impacting clinical decisions.
Q2: Is the stability of this compound expected to be the same as Icotinib?
A2: Generally, the stability of a deuterated internal standard like this compound is expected to be very similar to its non-deuterated counterpart, Icotinib. The deuterium (B1214612) atoms are unlikely to significantly alter the chemical properties that influence its stability under typical bioanalytical conditions. Therefore, stability data for Icotinib can often be used as a reliable surrogate for this compound.
Q3: What are the common biological matrices in which the stability of this compound should be assessed?
A3: The most common biological matrices for Icotinib stability testing are:
-
Human Plasma: The primary matrix for pharmacokinetic studies.
-
Whole Blood: To assess stability from the time of collection until plasma is separated.
-
Tissue Homogenates: Important for preclinical studies to understand tissue distribution. Common tissues include liver, lung, and tumor.
Q4: What are the key stability parameters to evaluate for this compound?
A4: Key stability assessments include:
-
Freeze-Thaw Stability: Evaluates the stability after multiple cycles of freezing and thawing.
-
Short-Term (Bench-Top) Stability: Assesses stability at room temperature for the duration of sample processing.
-
Long-Term Stability: Determines stability under frozen storage conditions over an extended period.
-
Post-Preparative (Autosampler) Stability: Checks for stability of the processed samples in the autosampler before injection into the analytical instrument.
Troubleshooting Guide
This guide addresses common issues that may arise during the assessment of this compound stability.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Apparent degradation of this compound in plasma samples. | 1. Enzymatic Degradation: Icotinib is primarily metabolized by cytochrome P450 enzymes, particularly CYP3A4. Residual enzyme activity in plasma could lead to degradation. 2. Chemical Instability: The molecule may be susceptible to hydrolysis or oxidation under certain pH or temperature conditions. 3. Adsorption: this compound may adsorb to the surface of storage containers, leading to an apparent decrease in concentration. | 1. Ensure plasma is properly collected with an anticoagulant and stored at appropriate temperatures (e.g., -20°C or -80°C) to minimize enzymatic activity. 2. Evaluate stability at different pH values if instability is suspected. Ensure samples are kept on ice during processing. 3. Use low-binding polypropylene (B1209903) tubes for sample storage and processing. |
| Inconsistent stability results between batches. | 1. Matrix Effects: Variability in the composition of biological matrices from different donors can influence stability. 2. Inconsistent Sample Handling: Differences in the timing of processing or temperature exposure can lead to variable degradation. | 1. Pool matrix from multiple donors for quality control (QC) samples to average out individual matrix effects. 2. Standardize all sample handling procedures, including thawing times, processing times, and storage conditions. |
| Poor recovery of this compound from tissue homogenates. | 1. Inefficient Homogenization: Incomplete disruption of tissue can trap the analyte and IS, leading to low recovery. 2. Binding to Tissue Components: this compound may bind to proteins or lipids in the tissue homogenate. | 1. Optimize the homogenization technique (e.g., sonication, mechanical disruption) and the composition of the homogenization buffer. 2. Evaluate different protein precipitation or liquid-liquid extraction conditions to improve recovery. |
| Carryover of this compound in the LC-MS/MS system. | 1. Adsorption to LC System Components: The analyte may adsorb to the injector, tubing, or column. 2. Insufficient Wash Steps: The autosampler wash may not be effective at removing all residual analyte. | 1. Use a wash solution with a higher organic content or a different pH to effectively clean the system between injections. 2. Optimize the wash procedure, including the volume and number of washes. Consider using a wash solution that contains a small amount of the analyte's non-deuterated form to displace the adsorbed deuterated form. |
Quantitative Stability Data
The following tables summarize the stability of Icotinib (as a surrogate for this compound) in human plasma under various conditions, based on a validated LC-MS/MS method.
Table 1: Freeze-Thaw Stability of Icotinib in Human Plasma
| Concentration (ng/mL) | Number of Cycles | Mean Concentration (ng/mL) | Accuracy (%) |
| 5 | 3 | 4.85 | 97.0 |
| 500 | 3 | 508 | 101.6 |
Table 2: Short-Term (Bench-Top) Stability of Icotinib in Human Plasma at Room Temperature
| Concentration (ng/mL) | Time (hours) | Mean Concentration (ng/mL) | Accuracy (%) |
| 5 | 6 | 4.92 | 98.4 |
| 500 | 6 | 502 | 100.4 |
Table 3: Long-Term Stability of Icotinib in Human Plasma at -20°C
| Concentration (ng/mL) | Time (days) | Mean Concentration (ng/mL) | Accuracy (%) |
| 5 | 30 | 4.88 | 97.6 |
| 500 | 30 | 495 | 99.0 |
Table 4: Post-Preparative (Autosampler) Stability of Icotinib in Processed Samples at 4°C
| Concentration (ng/mL) | Time (hours) | Mean Concentration (ng/mL) | Accuracy (%) |
| 5 | 24 | 5.05 | 101.0 |
| 500 | 24 | 510 | 102.0 |
Experimental Protocols
A detailed experimental protocol for assessing the stability of this compound should be established and validated in your laboratory. Below is a general methodology based on standard bioanalytical practices.
1. Preparation of Stock and Working Solutions:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO or methanol).
-
Prepare working solutions by diluting the stock solution with an appropriate solvent (e.g., 50% methanol (B129727) in water).
2. Spiking into Biological Matrix:
-
Spike the biological matrix (plasma, whole blood, or tissue homogenate) with the working solution to achieve low and high quality control (QC) concentrations.
3. Stability Assessment:
-
Freeze-Thaw Stability: Subject the spiked QC samples to three or more freeze-thaw cycles (e.g., freeze at -20°C or -80°C for at least 12 hours, then thaw at room temperature).
-
Short-Term Stability: Keep the spiked QC samples at room temperature for a defined period (e.g., 4, 6, or 24 hours) that mimics the expected sample processing time.
-
Long-Term Stability: Store the spiked QC samples at the intended storage temperature (e.g., -20°C or -80°C) for an extended period (e.g., 1, 3, 6, or 12 months).
-
Post-Preparative Stability: Process the spiked QC samples and store the resulting extracts in the autosampler at a specific temperature (e.g., 4°C) for a defined period (e.g., 24 or 48 hours).
4. Sample Analysis:
-
Analyze the stability samples along with a freshly prepared calibration curve and a set of freshly spiked QC samples (comparison samples).
-
The mean concentration of the stability samples should be within ±15% of the nominal concentration and the mean concentration of the comparison QC samples.
Visualizations
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing the stability of this compound in biological matrices.
Logical Relationship of Factors Affecting this compound Stability
Caption: Key factors influencing the stability of this compound in biological samples.
Technical Support Center: Icotinib-d4 Isotopic Interference Resolution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving isotopic interference issues encountered during the LC-MS/MS analysis of Icotinib (B1223) when using Icotinib-d4 as an internal standard.
Frequently Asked Questions (FAQs)
Q1: What is isotopic interference in the context of Icotinib analysis?
A1: Isotopic interference, or "crosstalk," occurs when the signal from the naturally occurring heavy isotopes of Icotinib (the analyte) overlaps with the mass channel of its deuterated internal standard, this compound. Icotinib's molecular formula is C₂₂H₂₁N₃O₄, and the natural abundance of heavy isotopes like ¹³C, ¹⁵N, and ¹⁷O/¹⁸O can result in a small percentage of Icotinib molecules having a mass that is four units higher (M+4) than its monoisotopic mass. This M+4 peak can interfere with the detection of this compound, leading to an artificially inflated internal standard signal and, consequently, inaccurate quantification of Icotinib.
Q2: What are the primary indicators of isotopic interference in my Icotinib assay?
A2: The following are common signs of isotopic interference:
-
Non-linear calibration curves , especially at higher concentrations of Icotinib.
-
Inaccurate quantification of quality control (QC) samples, particularly at the upper and lower limits of quantification.
-
A significant signal in the this compound MRM channel when analyzing a high-concentration sample of unlabeled Icotinib without the internal standard.
-
A disproportionate increase in the internal standard's peak area that correlates with increasing concentrations of the analyte.
Q3: How significant is the natural isotopic contribution of Icotinib to the this compound signal?
A3: The theoretical contribution of Icotinib's M+4 isotopologue is small but not negligible, especially at high analyte concentrations. Based on its molecular formula (C₂₂H₂₁N₃O₄), the theoretical isotopic abundance can be calculated.
Data Presentation
Table 1: Theoretical Isotopic Abundance of Icotinib (C₂₂H₂₁N₃O₄)
| Isotopologue | Relative Abundance (%) |
| M (Monoisotopic) | 100.00 |
| M+1 | 25.47 |
| M+2 | 4.35 |
| M+3 | 0.54 |
| M+4 | 0.05 |
Note: These values are calculated based on the natural abundances of the constituent elements and may vary slightly in practice.
Table 2: Typical LC-MS/MS MRM Transitions for Icotinib Analysis
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Icotinib | 392.2 | 304.1[1] |
| This compound (inferred) | 396.2 | 308.1 or 304.1 |
The MRM transition for this compound is inferred based on the addition of four deuterium (B1214612) atoms to the parent molecule. The product ion may or may not retain the deuterium labels depending on the fragmentation pathway.
Troubleshooting Guides
Guide 1: Diagnosing Isotopic Interference
This guide provides a step-by-step protocol to confirm and quantify the extent of isotopic interference in your assay.
Objective: To determine the percentage of signal contribution from unlabeled Icotinib to the this compound MRM channel.
Methodology:
-
Prepare two sets of samples:
-
Set A (Analyte to IS): Spike a high concentration of unlabeled Icotinib (e.g., at the Upper Limit of Quantification - ULOQ) into a blank matrix (e.g., plasma) without adding this compound.
-
Set B (IS only): Spike the working concentration of this compound into the blank matrix without adding unlabeled Icotinib.
-
-
Analyze the samples: Inject both sets of samples into the LC-MS/MS system and monitor the MRM transitions for both Icotinib and this compound.
-
Data Analysis:
-
In the chromatogram from Set A , measure the peak area of any signal detected in the this compound MRM channel at the retention time of Icotinib.
-
In the chromatogram from Set B , measure the peak area of the this compound signal.
-
-
Calculate the Crosstalk Percentage:
-
Crosstalk (%) = (Peak Area in this compound channel from Set A / Peak Area of this compound from Set B) * 100
-
A crosstalk percentage above a certain threshold (e.g., 1-2%) indicates significant isotopic interference that may require mitigation.
Caption: Workflow for diagnosing isotopic interference.
Guide 2: Mitigating Isotopic Interference
If significant isotopic interference is confirmed, the following strategies can be employed to minimize its impact on your results.
1. Chromatographic Optimization:
-
Objective: Ensure the complete co-elution of Icotinib and this compound.
-
Action: Adjust the LC gradient, mobile phase composition, or column chemistry. Even minor separations can lead to differential matrix effects, exacerbating the interference.
2. Mass Spectrometric Optimization:
-
Objective: Select MRM transitions with minimal overlap.
-
Action:
-
Increase Mass Resolution: If available on your instrument, increasing the mass resolution can help to better separate the analyte and internal standard signals.
-
Select Alternative Product Ions: Investigate different fragmentation pathways for Icotinib and this compound to find product ions that are unique to each and do not have overlapping isotopic signals. This will require re-optimization of collision energies.
-
3. Adjust Internal Standard Concentration:
-
Objective: Minimize the relative contribution of the analyte's isotopic signal to the internal standard's signal.
-
Action: Increase the concentration of the this compound working solution. This will increase the signal of the internal standard, making the contribution from the analyte's M+4 peak proportionally smaller.
4. Mathematical Correction:
-
Objective: Correct the measured peak areas for the contribution from the interfering species.
-
Action: Use the crosstalk percentage determined in Guide 1 to mathematically correct the peak area of the internal standard in your experimental samples before calculating the analyte concentration.
Caption: Strategies for mitigating isotopic interference.
Guide 3: Assessing the Stability of this compound (H/D Back-Exchange)
Q4: Could the deuterium labels on this compound be unstable?
A4: Yes, there is a potential for hydrogen-deuterium (H/D) back-exchange, where deuterium atoms on the internal standard are replaced by protons from the solvent or matrix. This is more likely to occur if the deuterium atoms are located on heteroatoms (-OH, -NH) or on carbon atoms in an acidic or basic environment. The chemical name for this compound, N-(3-Ethynylphenyl)-7,8,10,11,13,14-hexahydro-[2][3][4][5]tetraoxacyclododecino[2,3-g]quinazolin-4-amine d4, suggests the deuterium labels are on the quinazoline (B50416) ring system, which should be relatively stable. However, it is good practice to experimentally verify the stability.
Objective: To determine if H/D back-exchange is occurring under your experimental conditions.
Methodology:
-
Prepare two sets of samples:
-
Set A (Control): Spike this compound into a neat solvent (e.g., your initial mobile phase).
-
Set B (Matrix): Spike this compound into the blank biological matrix.
-
-
Incubate: Store both sets of samples under conditions that mimic your entire analytical process (e.g., room temperature for the duration of sample preparation and autosampler wait time).
-
Analyze: Inject the samples at different time points (e.g., 0, 4, 8, and 24 hours) and monitor the MRM transitions for both Icotinib and this compound.
-
Data Analysis:
-
Look for an increase in the Icotinib signal in the Set B samples over time. A time-dependent increase in the analyte signal at the retention time of the internal standard is a strong indication of H/D back-exchange.
-
References
- 1. Validation of an LC-MS/MS method for simultaneous determination of icotinib and its four major circulating metabolites in human plasma and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - CAS:1567366-82-8 - Topbatt Chemical Co., Ltd. [biosotop.com]
- 3. Icotinib D4 [artis-isotopes.com]
- 4. Development and clinical application of a liquid chromatography-tandem mass spectrometry-based assay to quantify eight tyrosine kinase inhibitors in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Icotinib-d4 Analysis by ESI-MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing ion suppression for Icotinib-d4 in Electrospray Ionization Mass Spectrometry (ESI-MS) applications.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is ion suppression and how can it affect the analysis of this compound?
A1: Ion suppression is a phenomenon in ESI-MS where the ionization efficiency of the analyte of interest, in this case, this compound, is reduced by the presence of co-eluting compounds from the sample matrix. This can lead to a decreased signal intensity, poor sensitivity, and inaccurate quantification. In the analysis of biological samples, common sources of ion suppression include salts, phospholipids (B1166683) from cell membranes, and co-administered drugs.
Q2: My this compound signal is low and variable. How do I determine if this is due to ion suppression?
A2: To investigate if ion suppression is the cause of low and variable signal, you can perform a post-column infusion experiment.
-
Workflow for Post-Column Infusion:
Caption: Workflow for identifying ion suppression using post-column infusion.
A significant drop in the this compound signal at specific retention times corresponding to the elution of matrix components confirms ion suppression.
Q3: What are the primary strategies to minimize ion suppression for this compound?
A3: The most effective strategies involve optimizing sample preparation, chromatography, and mass spectrometer source conditions.
-
Troubleshooting Workflow:
Caption: A systematic approach to troubleshooting ion suppression.
Q4: How can I optimize my sample preparation to reduce matrix effects?
A4: The goal of sample preparation is to remove interfering matrix components while efficiently recovering this compound.
-
Protein Precipitation (PPT): This is a simple and common method for plasma samples. Acetonitrile (B52724) is an effective precipitation solvent for Icotinib analysis.
-
Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract than PPT.
-
Solid-Phase Extraction (SPE): SPE offers the most thorough cleanup by selectively isolating the analyte and removing a wider range of interferences.
Q5: What chromatographic conditions are recommended for this compound analysis?
A5: Proper chromatographic separation is key to moving the this compound peak away from regions of ion suppression.
| Parameter | Recommendation |
| Column | C18 reversed-phase column |
| Mobile Phase A | 2-10 mM Ammonium acetate (B1210297) with 0.2% formic acid in water |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient | Start with a lower percentage of organic phase to retain Icotinib, then ramp up to elute. |
| Flow Rate | 0.2 - 0.4 mL/min |
Q6: Which ESI-MS parameters should I focus on to improve the this compound signal?
A6: Optimization of the ESI source parameters can enhance the ionization of this compound.
| Parameter | General Recommendation |
| Ionization Mode | Positive Ion Mode |
| Capillary Voltage | 3.0 - 4.5 kV |
| Gas Temperature | 300 - 400 °C |
| Gas Flow (Nebulizer) | Adjust for a stable spray |
| Sheath Gas Flow | Optimize for signal intensity |
Experimental Protocols
1. Sample Preparation: Protein Precipitation
-
To 100 µL of plasma sample, add 300 µL of acetonitrile containing the internal standard (this compound).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 12,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex and inject into the LC-MS/MS system.
2. LC-MS/MS Method Parameters
The following table provides a starting point for LC-MS/MS method development.
| Parameter | Value |
| LC System | UPLC or HPLC system |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 5 mM Ammonium acetate + 0.2% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-0.5 min (30% B), 0.5-2.0 min (30-90% B), 2.0-2.5 min (90% B), 2.5-2.6 min (90-30% B), 2.6-4.0 min (30% B) |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | ESI Positive |
| MRM Transitions | Icotinib: m/z 392.2 → 304.1 this compound: Expected m/z ~396.2 → ~308.1 (requires empirical optimization) |
| Collision Energy | Optimize for each transition |
Signaling Pathways and Logical Relationships
Metabolism of Icotinib and Potential for Interference
Icotinib is primarily metabolized by cytochrome P450 enzymes.[1] Co-administration of drugs that are substrates, inhibitors, or inducers of these enzymes can be a source of interference and ion suppression.
Caption: Major metabolic pathways of Icotinib.[1]
References
Technical Support Center: Purity Assessment of Icotinib-d4 Working Solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Icotinib-d4. The following information is designed to address specific issues that may be encountered during the purity assessment of this compound working solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its purity important?
A1: this compound is a deuterated analog of Icotinib, a potent and selective epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor. It is commonly used as an internal standard in pharmacokinetic and metabolic studies of Icotinib. The purity of the this compound working solution is critical for accurate quantification of the parent drug in biological matrices. Impurities can interfere with the analytical assay, leading to inaccurate results.
Q2: What are the common types of impurities that can be found in this compound working solutions?
A2: Impurities in this compound can be broadly categorized as:
-
Process-related impurities: These are substances introduced during the synthesis of this compound, such as starting materials, intermediates, or by-products.
-
Degradation products: These can form due to exposure of the this compound solution to light, heat, or incompatible pH conditions.
-
Isotopic impurities: These include the unlabeled Icotinib or partially deuterated Icotinib molecules.
Q3: How does deuteration affect the chromatographic behavior of this compound compared to Icotinib?
A3: In reversed-phase HPLC, deuterated compounds like this compound often elute slightly earlier than their non-deuterated counterparts.[1] This is attributed to the subtle differences in molecular interactions with the stationary phase. This potential for chromatographic separation should be considered during method development to ensure accurate identification and quantification.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC or LC-MS analysis of this compound working solutions.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Unexpected Peaks in Chromatogram | 1. Contamination of the solvent, glassware, or HPLC system. 2. Presence of process-related impurities or degradation products in the this compound standard. 3. Carryover from a previous injection. | 1. Prepare fresh mobile phase and sample diluent. Ensure all glassware is thoroughly cleaned. 2. Review the certificate of analysis for known impurities. Perform forced degradation studies to identify potential degradation products. 3. Implement a robust needle wash protocol and inject a blank solvent run to check for carryover. |
| Shift in Retention Time of this compound Peak | 1. Change in mobile phase composition or pH. 2. Fluctuation in column temperature. 3. Column degradation or contamination. 4. Isotopic effect leading to separation from unlabeled Icotinib. | 1. Prepare fresh mobile phase and verify its composition and pH. 2. Use a column oven to maintain a consistent temperature. 3. Flush the column with a strong solvent. If the problem persists, replace the column. 4. Co-inject with an Icotinib standard to confirm the identity of both peaks. Adjust chromatographic conditions if baseline separation is required. |
| Poor Peak Shape (Tailing or Fronting) | 1. Mismatch between sample solvent and mobile phase. 2. Column overload. 3. Presence of active sites on the column. | 1. Dissolve the this compound standard in the initial mobile phase whenever possible. 2. Reduce the injection volume or the concentration of the working solution. 3. Use a high-purity silica (B1680970) column or add a competing base to the mobile phase if tailing is observed with a basic compound. |
| Inaccurate Quantification | 1. Impure this compound standard. 2. Isotopic exchange (loss of deuterium). 3. Inappropriate integration of the chromatographic peak. | 1. Verify the purity of the this compound standard against a certified reference material. 2. Avoid harsh pH conditions and high temperatures during sample preparation and storage. 3. Manually review and adjust peak integration parameters to ensure consistency. |
Data Presentation
Table 1: Typical Purity Specifications for this compound Working Standard
| Parameter | Acceptance Criteria |
| Purity (by HPLC) | ≥ 99.0% |
| Isotopic Purity | ≥ 98% (contribution of d0 < 0.5%) |
| Individual Impurity | ≤ 0.15% |
| Total Impurities | ≤ 0.5% |
Note: These are typical specifications and may vary between suppliers. Always refer to the certificate of analysis for the specific batch.
Table 2: ICH Thresholds for Reporting, Identification, and Qualification of Impurities in New Drug Substances[2]
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg per day intake (whichever is lower) | 0.15% or 1.0 mg per day intake (whichever is lower) |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
Experimental Protocols
Detailed Methodology for HPLC Purity Assessment of this compound
This method is adapted from a published procedure for Icotinib hydrochloride and is a suitable starting point for the analysis of this compound. Method optimization and validation are required for specific applications.
1. Chromatographic Conditions:
-
HPLC System: A gradient HPLC system with a UV detector.
-
Column: Grace C18 (250 mm × 4.6 mm, 5 µm) or equivalent.
-
Mobile Phase:
-
A: 0.1 M Sodium Dihydrogen Phosphate Buffer
-
B: Acetonitrile
-
Gradient: 60:40 (A:B)
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 246 nm
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
2. Preparation of Solutions:
-
Diluent: Mobile phase (60:40 mixture of 0.1 M Sodium Dihydrogen Phosphate Buffer and Acetonitrile).
-
Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent to obtain a known concentration (e.g., 0.1 mg/mL).
3. Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the diluent (blank) to ensure no interfering peaks are present.
-
Inject the this compound standard solution.
-
Record the chromatogram and integrate the peaks.
4. Calculation of Purity:
Calculate the percentage purity of this compound using the area normalization method:
Purity (%) = (Area of this compound peak / Total area of all peaks) x 100
Mandatory Visualizations
Caption: Icotinib's mechanism of action on the EGFR signaling pathway.
Caption: Experimental workflow for this compound purity assessment.
References
Best practices for storing and handling Icotinib-d4
This technical support center provides essential information for researchers, scientists, and drug development professionals on the best practices for storing and handling Icotinib-d4. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
Q2: What is the recommended solvent for preparing this compound solutions?
A2: To prevent deuterium-hydrogen (H/D) exchange, it is critical to use high-purity aprotic solvents such as acetonitrile, methanol, or dimethyl sulfoxide (B87167) (DMSO).[1] Avoid using acidic or basic aqueous solutions as they can catalyze the exchange of deuterium (B1214612) atoms with protons from the solvent, which would compromise the isotopic purity of the standard.[1]
Q3: How long are aqueous solutions of this compound stable?
A3: It is not recommended to store aqueous solutions of Icotinib for more than one day. For this compound, the risk of H/D exchange in aqueous solutions is a significant concern. Therefore, it is strongly advised to prepare aqueous solutions fresh for immediate use.
Q4: How can I verify the isotopic and chemical purity of my this compound standard?
A4: The isotopic and chemical purity of your deuterated standard should be verified. High-resolution mass spectrometry (HRMS) is a powerful tool to determine the isotopic enrichment by analyzing the distribution of isotopologues. Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the position of the deuterium labels. High-performance liquid chromatography (HPLC) is suitable for assessing chemical purity. Always refer to the Certificate of Analysis provided by the supplier for lot-specific purity information.
Storage and Stability Data
The following tables summarize the recommended storage conditions and stability information for Icotinib and general guidelines for deuterated standards, which can be applied to this compound.
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Atmosphere | Duration | Reference |
| Solid (Powder) | -20°C or colder | Desiccated | ≥ 4 years (based on Icotinib) | |
| Stock Solution (in aprotic solvent) | -20°C | Inert gas | Short-term | |
| Stock Solution (in aprotic solvent) | -80°C | Inert gas | Long-term (up to 1 year for Icotinib) | |
| Aqueous Solution | 2-8°C | N/A | Not recommended (prepare fresh) |
Table 2: Solubility of Icotinib (Non-deuterated)
| Solvent | Concentration | Notes | Reference |
| DMSO | ~1 mg/mL | Purge with inert gas. | |
| DMSO:PBS (pH 7.2) (1:4) | ~0.25 mg/mL | Prepare fresh. |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or inaccurate quantitative results in mass spectrometry. | Chromatographic shift between this compound and the non-deuterated analyte. | Verify co-elution by overlaying the chromatograms of the analyte and the internal standard. Adjust chromatographic conditions if necessary. |
| Isotopic or chemical impurities in the this compound standard. | Request a Certificate of Analysis from your supplier to confirm isotopic and chemical purity. | |
| Hydrogen/Deuterium (H/D) back-exchange. | Incubate the this compound standard in a blank matrix for a time equivalent to your sample preparation and analysis to check for an increase in the non-labeled compound. Use aprotic solvents and neutral pH conditions where possible. | |
| Variable signal intensity of this compound between samples. | Matrix effects from the sample (e.g., plasma, urine). | Improve the sample clean-up procedure to remove interfering components. Consider diluting the sample to reduce the concentration of matrix components. |
| Instability of the deuterium label under experimental conditions. | Confirm the stability of the deuterium labels by analyzing a sample of the standard that has been subjected to the full experimental procedure. | |
| Poor signal intensity in NMR. | Low concentration of the deuterated analyte. | Increase the sample concentration if possible. |
| Residual proton signals from the solvent obscuring peaks. | Use a higher purity deuterated solvent. | |
| Unstable or weak lock signal in NMR when using a deuterated solvent. | Ensure proper shimming of the sample. For samples in non-deuterated solvents, shimming can be performed on the strong proton signal of the solvent. |
Experimental Protocols & Methodologies
While a specific, detailed experimental protocol for this compound is not available, the following general workflow can be adapted from protocols for Icotinib and best practices for handling deuterated compounds.
General Workflow for a Cell-Based Assay
Simplified EGFR Signaling Pathway
Icotinib is an inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. By inhibiting EGFR, Icotinib blocks downstream signaling pathways that are crucial for cell proliferation and survival.
References
Validation & Comparative
A Comparative Guide to the Bioanalytical Validation of Icotinib Quantification: The Superiority of Icotinib-d4 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, the precise quantification of therapeutic agents is paramount for establishing accurate pharmacokinetic profiles and ensuring patient safety and efficacy. Icotinib, a potent epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, requires robust and reliable bioanalytical methods for its measurement in biological matrices. This guide provides a comprehensive comparison of a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of Icotinib using a deuterated internal standard, Icotinib-d4, against alternative approaches. The use of a stable isotope-labeled internal standard like this compound is presented as the gold standard, offering significant advantages in accuracy, precision, and robustness.
The Gold Standard: LC-MS/MS with this compound Internal Standard
The use of a deuterated internal standard, which is chemically identical to the analyte but has a different mass, is the preferred method in bioanalysis to correct for variability during sample processing and analysis. This approach significantly enhances the reliability of the data.
Experimental Protocol: LC-MS/MS with this compound
A typical validated bioanalytical method for the quantification of Icotinib in human plasma using this compound as an internal standard is outlined below.
1. Sample Preparation:
-
Method: Protein precipitation.
-
Procedure: To 100 µL of human plasma, 20 µL of this compound internal standard solution (in methanol) is added, followed by 300 µL of acetonitrile (B52724). The mixture is vortexed and then centrifuged to precipitate proteins. The supernatant is collected for analysis.
2. Chromatographic Conditions:
-
Instrument: A high-performance liquid chromatography (HPLC) system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
3. Mass Spectrometric Conditions:
-
Instrument: A triple quadrupole mass spectrometer.
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
Icotinib Transition: m/z 392.2 → 304.1.
-
This compound Transition: m/z 396.2 → 308.1.
-
Performance Comparison: this compound vs. Alternative Internal Standards
The following table summarizes the validation parameters of the LC-MS/MS method using this compound and compares it with a hypothetical, yet representative, LC-MS/MS method using a structurally similar, non-deuterated internal standard (Analog IS).
| Parameter | LC-MS/MS with this compound (Deuterated IS) | LC-MS/MS with Analog IS (Non-Deuterated) |
| Linearity (r²) | > 0.998 | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | 0.5 ng/mL |
| Intra-day Precision (%CV) | < 5% | < 10% |
| Inter-day Precision (%CV) | < 6% | < 12% |
| Accuracy (%Bias) | ± 5% | ± 10% |
| Matrix Effect (%CV) | < 3% | < 15% |
| Recovery (%CV) | < 4% | < 10% |
Note: The data for the LC-MS/MS method with this compound is based on typical performance characteristics of methods employing stable isotope-labeled internal standards. The data for the analog IS method represents common observations where the internal standard does not perfectly mimic the analyte's behavior.
Alternative Bioanalytical Methods for Icotinib
While LC-MS/MS with a deuterated internal standard is the superior method, other techniques can be employed for the quantification of Icotinib, each with its own advantages and limitations.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
-
Principle: Separates Icotinib from other plasma components based on its physicochemical properties, followed by quantification using its ultraviolet absorbance.
-
Advantages: Lower cost and simpler instrumentation compared to LC-MS/MS.
-
Disadvantages: Significantly lower sensitivity and selectivity, making it less suitable for detecting low concentrations of the drug. It is also more susceptible to interference from other compounds in the plasma.
Capillary Electrophoresis (CE)
-
Principle: Separates ions based on their electrophoretic mobility in a capillary filled with an electrolyte.
-
Advantages: High separation efficiency and requires very small sample volumes.
-
Disadvantages: Can have lower sensitivity and reproducibility compared to LC-MS/MS. Method development can be more complex, and it is less commonly used in routine therapeutic drug monitoring for tyrosine kinase inhibitors.
Experimental Workflow and Decision Making
The selection of a bioanalytical method is a critical decision in the drug development process. The following diagram illustrates the typical workflow for method validation and highlights the key decision points that favor the use of a deuterated internal standard.
The Gold Standard in Icotinib Bioanalysis: A Comparative Guide to Internal Standard Selection
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of the epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, Icotinib, the choice of an appropriate internal standard is paramount for ensuring the accuracy, precision, and reliability of bioanalytical data. This guide provides an objective comparison of Icotinib-d4, a stable isotope-labeled internal standard (SIL-IS), with other commonly used non-isotopic internal standards. The evidence, supported by established principles of bioanalytical method validation, overwhelmingly demonstrates the superiority of this compound in mitigating analytical variability and producing high-quality pharmacokinetic data.
In the landscape of liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis, an internal standard (IS) is indispensable. It is a compound of known concentration added to calibrators, quality control samples, and study samples to correct for variations inherent in the analytical process, including sample extraction, chromatographic injection, and ionization efficiency. While various compounds can serve as an internal standard, a stable isotope-labeled version of the analyte is widely regarded as the gold standard.[1]
This compound, a deuterated analog of Icotinib, is chemically and physically almost identical to the parent drug. This near-identical nature allows it to co-elute with Icotinib and experience the same effects of the biological matrix, leading to more effective normalization and, consequently, more accurate and precise results. Other non-isotopic internal standards, such as midazolam and tinidazole, while utilized in published methods, are structurally different from Icotinib and may not fully compensate for analytical variabilities.[2]
Quantitative Performance: this compound vs. Non-Isotopic Internal Standards
| Performance Parameter | This compound (SIL-IS) | Non-Isotopic IS (e.g., Midazolam, Tinidazole) | Rationale |
| Accuracy | High (Typically within ±5% of nominal value) | Moderate to High (Can be within ±15%, but more susceptible to bias) | This compound's physicochemical properties closely mimic Icotinib, ensuring it tracks the analyte's behavior throughout the analytical process, including extraction recovery and matrix effects, leading to more accurate quantification. |
| Precision (%CV) | Excellent (Typically <10%) | Good (Can be <15%, but often higher than with a SIL-IS) | The ability of this compound to compensate for variability in sample preparation and instrument response leads to lower coefficients of variation and more reproducible results. |
| Matrix Effect Compensation | Excellent | Variable and Potentially Incomplete | As a structural analog, a non-isotopic IS may have different ionization efficiency and susceptibility to ion suppression or enhancement from endogenous matrix components compared to Icotinib. This compound experiences the same matrix effects as the analyte, allowing for effective normalization.[2] |
| Extraction Recovery Variability | Low | Higher | This compound's similar solubility and binding characteristics ensure its recovery during sample preparation is highly correlated with that of Icotinib. |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical performance. The following sections outline typical experimental protocols for the analysis of Icotinib using different internal standards.
Method 1: Icotinib Analysis using this compound as Internal Standard
This method, adapted from a study on the simultaneous determination of multiple EGFR-TKIs, represents a robust approach for therapeutic drug monitoring.[3]
1. Sample Preparation:
-
To 100 µL of human plasma, add 20 µL of this compound internal standard solution.
-
Add 300 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant for LC-MS/MS analysis.
2. Liquid Chromatography:
-
Column: Shimadzu Shim-pack Scepter C18–120 (2.1 × 50 mm, 3.0 µm)
-
Mobile Phase A: 10 mM ammonium (B1175870) formate (B1220265) (pH 4.5)
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient Elution: A linear gradient is typically employed to achieve optimal separation.
3. Mass Spectrometry:
-
Instrument: Triple quadrupole mass spectrometer
-
Ionization: Electrospray Ionization (ESI), positive mode
-
Detection: Multiple Reaction Monitoring (MRM)
-
Icotinib: m/z 392.2 → 304.1[4]
-
This compound: The precursor-to-product ion transition would be specific to the deuteration pattern.
-
Method 2: Icotinib Analysis using a Non-Isotopic Internal Standard (e.g., Tinidazole)
This method has been applied in pharmacokinetic studies of Icotinib in rats.
1. Sample Preparation:
-
To a plasma sample, add the internal standard solution (Tinidazole).
-
Precipitate proteins using acetonitrile.
-
Centrifuge to pellet the precipitated proteins.
-
Inject the supernatant into the LC-MS/MS system.
2. Liquid Chromatography:
-
Column: Kinetex C18
-
Mobile Phase: 10 mM ammonium acetate (B1210297) with 0.2% formic acid and methanol (B129727) (30:70, v/v)
-
Flow Rate: Gradient flow from 0.2 to 0.4 mL/min
3. Mass Spectrometry:
-
Ionization: ESI, positive mode
-
Detection: MRM
-
Icotinib: m/z 392.06 → 304.07
-
Tinidazole: m/z 248.00 → 120.09
-
Visualizing the Rationale and Workflow
To further elucidate the concepts discussed, the following diagrams created using Graphviz (DOT language) illustrate the Icotinib mechanism of action and the bioanalytical workflow.
Caption: Icotinib inhibits the EGFR signaling pathway.
Icotinib is a quinazoline (B50416) derivative that acts as a competitive inhibitor at the ATP binding site of the EGFR protein. This inhibition prevents the autophosphorylation of the receptor, thereby blocking downstream signaling pathways that lead to cell proliferation and survival.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? | Semantic Scholar [semanticscholar.org]
- 4. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Icotinib Quantification Methods: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of different analytical methods for the quantification of Icotinib, a targeted anti-cancer drug, in biological matrices. A key focus is the cross-validation of methods utilizing the deuterated internal standard, Icotinib-d4, against those employing other internal standards. The objective is to offer a comprehensive resource for selecting the most appropriate analytical strategy for pharmacokinetic studies and therapeutic drug monitoring.
Introduction to Icotinib Quantification
Accurate and precise quantification of Icotinib in biological samples, such as plasma, is crucial for understanding its pharmacokinetic profile, ensuring patient safety, and optimizing therapeutic outcomes. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used technique for this purpose due to its high sensitivity and selectivity. The choice of an appropriate internal standard (IS) is critical to compensate for variations during sample preparation and analysis, thereby ensuring the reliability of the results. A stable isotope-labeled internal standard, such as this compound, is considered the gold standard as it co-elutes with the analyte and exhibits similar ionization and fragmentation behavior, minimizing matrix effects and improving accuracy.
This guide compares an LC-MS/MS method using this compound as the internal standard with a method that utilizes a different internal standard, Tinidazole.
Comparative Analysis of Quantification Methods
The following tables summarize the key performance parameters of two distinct LC-MS/MS methods for Icotinib quantification.
Table 1: Method Performance Characteristics
| Parameter | Method 1 (with this compound IS) | Method 2 (with Tinidazole IS) |
| Internal Standard | This compound | Tinidazole |
| Linearity Range (ng/mL) | Not explicitly stated, but QC samples ranged from 400 to 3000 ng/mL | 1 - 1000 ng/mL[1] |
| Lower Limit of Quantification (LLOQ) (ng/mL) | Not explicitly stated | 1 ng/mL[1] |
| Intra-day Precision (% RSD) | Not explicitly stated | ≤ 8.23%[1] |
| Inter-day Precision (% RSD) | Not explicitly stated | ≤ 8.23%[1] |
| Accuracy | Not explicitly stated | Within acceptable limits[1] |
| Recovery | Not explicitly stated | Within acceptable limits |
| Matrix Effect | Not explicitly stated | Within acceptable limits |
Note: Detailed quantitative data for Method 1 was not fully available in the public domain. The information is based on a study that utilized this compound.
Table 2: Mass Spectrometry Parameters
| Analyte | Method 1 (with this compound IS) | Method 2 (with Tinidazole IS) |
| Icotinib | Precursor Ion (m/z): Not specifiedProduct Ion (m/z): Not specified | Precursor Ion (m/z): 392.06Product Ion (m/z): 304.07 |
| This compound | Precursor Ion (m/z): Not specifiedProduct Ion (m/z): Not specified | N/A |
| Tinidazole | N/A | Precursor Ion (m/z): 248.00Product Ion (m/z): 120.09 |
Experimental Protocols
Method 1: Icotinib Quantification with this compound Internal Standard
This method was developed for the simultaneous determination of Icotinib and other tyrosine kinase inhibitors in human plasma.
Sample Pretreatment:
-
To an 80 μL aliquot of a plasma sample in a 1.5 mL polypropylene (B1209903) tube, add 20 μL of the internal standard solution (containing 400 ng/mL this compound).
-
Add 300 μL of acetonitrile (B52724) to precipitate proteins.
-
Vortex the mixture for 3 minutes.
-
Centrifuge at 12,000 rpm for 5 minutes at 4°C.
-
Transfer 200 μL of the supernatant to an autosampler vial for analysis.
Chromatographic and Mass Spectrometric Conditions:
-
LC System: UPLC system
-
Column: Not explicitly specified
-
Mobile Phase: Not explicitly specified
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive electrospray ionization (ESI)
-
Detection: Multiple Reaction Monitoring (MRM)
Method 2: Icotinib Quantification with Tinidazole Internal Standard
This UPLC-MS/MS method was developed for the determination of Icotinib in rat plasma.
Sample Pretreatment:
-
Utilize protein precipitation with acetonitrile for plasma sample preparation.
Chromatographic and Mass Spectrometric Conditions:
-
LC System: UPLC system
-
Column: Kinetex C18 column
-
Mobile Phase: A gradient of 10 mM ammonium (B1175870) acetate (B1210297) containing 0.2% formic acid and methanol (B129727) (30:70)
-
Flow Rate: 0.2 mL/min to 0.4 mL/min
-
Mass Spectrometer: Mass spectrometer with an ESI interface
-
Ionization Mode: Positive ion mode
-
Detection: Multiple Reaction Monitoring (MRM)
Visualized Experimental Workflows
The following diagrams illustrate the general workflows for the described Icotinib quantification methods.
References
Precision in Icotinib Quantification: A Comparative Analysis of Deuterated vs. Non-Deuterated Internal Standards
For researchers, scientists, and drug development professionals engaged in the bioanalysis of the epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, Icotinib (B1223), achieving the highest degree of accuracy and precision is paramount. This guide provides a comprehensive comparison of analytical methodologies for Icotinib quantification, with a focus on the impact of utilizing a deuterated internal standard versus a non-deuterated analogue. The data presented underscores the superior performance of methods employing a deuterated standard in enhancing the reliability of pharmacokinetic and therapeutic drug monitoring studies.
The use of a stable isotope-labeled internal standard, such as a deuterated version of the analyte, is a widely accepted strategy to improve the accuracy and precision of quantitative bioanalytical methods using liquid chromatography-tandem mass spectrometry (LC-MS/MS)[1]. This approach is particularly crucial for correcting variabilities that can be introduced during sample preparation and analysis[1]. This guide will delve into the experimental data from two distinct LC-MS/MS methods for Icotinib quantification, one employing a deuterated internal standard and the other a non-deuterated internal standard, to highlight the advantages conferred by the former.
Comparative Analysis of Accuracy and Precision
The following tables summarize the intra-day and inter-day precision and accuracy data from two separate studies on the quantification of Icotinib in human plasma. Table 1 presents data from a method utilizing a deuterated internal standard (Icotinib-D4), while Table 2 shows data from a method that employed a non-deuterated internal standard.
Table 1: Accuracy and Precision of Icotinib Analysis using a Deuterated Internal Standard (this compound) [2]
| Concentration (ng/mL) | Intra-day Precision (% CV) | Inter-day Precision (% CV) | Accuracy (%) |
| 200 | 9.85 | 8.76 | 106.62 |
| 800 | 4.32 | 3.45 | 98.78 |
| 3200 | 1.98 | 2.13 | 92.68 |
Table 2: Accuracy and Precision of Icotinib Analysis using a Non-Deuterated Internal Standard [3]
| Concentration (ng/mL) | Intra-day Precision (% RSD) | Inter-day Precision (% RSD) | Accuracy (% RE) |
| 0.2 | 8.5 | 12.98 | 12.01 |
| 50 | 7.9 | 9.56 | -8.76 |
| 500 | 5.4 | 6.78 | -5.43 |
CV: Coefficient of Variation, RSD: Relative Standard Deviation, RE: Relative Error
The data clearly demonstrates that the method employing the deuterated internal standard (Table 1) exhibits a higher degree of precision (lower % CV) and accuracy (closer to 100%) across the tested concentrations compared to the method with a non-deuterated internal standard (Table 2).
Experimental Protocols
Method 1: Icotinib Analysis with a Deuterated Internal Standard (this compound)[2]
Sample Preparation:
-
To 100 µL of human plasma, add 300 µL of acetonitrile (B52724) containing the internal standard (this compound).
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a nitrogen stream at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Conditions:
-
Chromatographic System: UPLC-MS/MS
-
Column: C18 column
-
Mobile Phase: Gradient elution with acetonitrile and water containing 0.1% formic acid.
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
Monitored Transitions:
-
Icotinib: m/z 392.2 → 304.1
-
This compound: m/z 396.2 → 308.1
-
Method 2: Icotinib Analysis with a Non-Deuterated Internal Standard
Sample Preparation:
-
To 100 µL of plasma, add 20 µL of the internal standard solution and 300 µL of acetonitrile.
-
Vortex for 30 seconds.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Inject an aliquot of the supernatant into the LC-MS/MS system.
LC-MS/MS Conditions:
-
Chromatographic System: LC-MS/MS
-
Column: C18 column
-
Mobile Phase: Acetonitrile and 2 mM ammonium (B1175870) acetate (B1210297) containing 0.2% formic acid.
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
Monitored Transitions:
-
Icotinib: m/z 392.2 → 304.1
-
Internal Standard: m/z 394.4 → 278.1
-
Visualizing the Method and Mechanism
To further elucidate the experimental process and the biological context of Icotinib, the following diagrams are provided.
Caption: Experimental workflow for Icotinib analysis.
Icotinib functions by inhibiting the epidermal growth factor receptor (EGFR), a key component in signaling pathways that drive cell proliferation and survival in certain cancers.
Caption: Icotinib's inhibition of the EGFR signaling pathway.
References
- 1. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 2. A fully validated method for simultaneous determination of icotinib, osimertinib, gefitinib and O-desmethyl gefitinib in human plasma using UPLC-MS/MS for therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Validation of an LC-MS/MS method for simultaneous determination of icotinib and its four major circulating metabolites in human plasma and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Pharmacokinetic Profile of Icotinib Utilizing Deuterated Internal Standards for Bioanalysis
This guide provides a detailed overview of the pharmacokinetic profile of Icotinib (B1223), a first-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). It is intended for researchers, scientists, and professionals in drug development seeking a comparative understanding of Icotinib's behavior in the body. The data herein is supported by experimental protocols for quantification using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a deuterated internal standard, Icotinib-d4, a common practice for ensuring bioanalytical accuracy.
Mechanism of Action: Targeting the EGFR Signaling Pathway
Icotinib exerts its anti-tumor effects by selectively inhibiting the EGFR tyrosine kinase.[1] EGFR is a critical receptor in the signal transduction cascade that governs cell proliferation, and its overactivity is a hallmark of various cancers, particularly non-small cell lung cancer (NSCLC).[1] Icotinib binds reversibly to the ATP binding site of the EGFR protein, effectively blocking the downstream signaling that leads to unchecked cell growth.[1]
Caption: Simplified EGFR signaling pathway inhibited by Icotinib.
Pharmacokinetic Profile of Icotinib
Clinical studies in healthy subjects have characterized the pharmacokinetic profile of Icotinib following oral administration. The drug reaches peak plasma concentration relatively quickly and is eliminated with a half-life of approximately 6-8 hours.[2][3] The exposure to Icotinib, as measured by the area under the curve (AUC), increases proportionally with the dose in the range of 100-600 mg.[2][3]
Table 1: Pharmacokinetic Parameters of Single-Dose Icotinib in Healthy Fasted Subjects
| Dose (mg) | Cmax (ng/mL) | Tmax (h) | AUC₀₋₂₄ (ng·h/mL) | t₁/₂ (h) |
| 100 | 227.3 ± 71.9 | 2.0 (0.8–4.0) | 1146.1 ± 343.9 | 6.02 ± 1.13 |
| 125 | 269.8 ± 104.9 | 3.0 (0.8–6.0) | 1585.5 ± 509.8 | 6.78 ± 1.39 |
| 150 | 329.9 ± 110.1 | 2.0 (0.8–4.0) | 1968.1 ± 667.4 | 7.83 ± 1.95 |
Data adapted from a dose-proportionality study.[2] Values are presented as mean ± standard deviation, except for Tmax which is median (range).
Effect of Food on Bioavailability
The absorption and exposure of Icotinib are significantly influenced by food. Administration with a high-fat, high-calorie meal has been shown to increase the maximum plasma concentration (Cmax) and the total exposure (AUC) substantially.
Table 2: Food Effect on Pharmacokinetic Parameters of a 400 mg Icotinib Dose
| Condition | Cmax (ng/mL) | AUC₀₋₂₄ (ng·h/mL) |
| Fasted | 499.0 ± 162.7 | 3034.7 ± 1172.9 |
| Fed | 794.6 ± 284.4 | 5424.3 ± 1876.3 |
| % Increase | 59% | 79% |
Data sourced from a food-effect study in healthy subjects.[2][3] This highlights the importance of consistent administration with respect to meals.
Comparative Clinical Efficacy
While direct, head-to-head pharmacokinetic studies are not widely published, network meta-analyses have compared the clinical effectiveness of Icotinib with other first-generation EGFR-TKIs, such as Gefitinib (B1684475) and Erlotinib (B232), in patients with advanced NSCLC. These analyses suggest that Icotinib has comparable efficacy to Gefitinib and Erlotinib.[4][5] Some studies indicate that Icotinib may have a different safety profile, with a lower incidence of rash compared to the other two drugs.[4]
Experimental Protocol: Bioanalysis of Icotinib
The quantification of Icotinib in plasma is crucial for pharmacokinetic studies. This is typically achieved using a validated ultra-high performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method. The use of a stable isotope-labeled internal standard, such as this compound, is standard practice to correct for variability during sample preparation and analysis.[6]
Sample Preparation
-
Protein Precipitation: A simple and rapid protein precipitation method is commonly used.
-
To 100 µL of human plasma, add the internal standard solution (e.g., this compound in acetonitrile).
-
Add a protein precipitating agent, such as acetonitrile.
-
Vortex the mixture vigorously to ensure complete precipitation of plasma proteins.
-
Centrifuge the samples at high speed (e.g., 12,000 x g) to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate for analysis.
-
Chromatographic Conditions
-
System: UPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: A C18 reversed-phase column (e.g., Shim-pack Scepter C18-120, 2.1 × 50 mm, 3.0 µm) is effective for separation.[6]
-
Mobile Phase: A gradient elution using:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
-
Flow Rate: A typical flow rate is around 0.4 mL/min.
-
Injection Volume: 10 µL.
Mass Spectrometry Conditions
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
-
MRM Transitions:
Method Validation
The bioanalytical method must be fully validated according to regulatory guidelines (e.g., FDA guidance) to ensure reliability.[8][9] Key validation parameters include:
-
Selectivity and Specificity
-
Linearity (e.g., over a range of 200-4000 ng/mL for Icotinib).[6]
-
Accuracy and Precision (Intra- and inter-day variations).
-
Lower Limit of Quantification (LLOQ).
-
Matrix Effect and Extraction Recovery.
-
Stability under various conditions (bench-top, freeze-thaw, long-term).
Caption: Workflow for bioanalytical quantification of Icotinib in plasma.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Clinical pharmacokinetics of Icotinib, an anti-cancer drug: evaluation of dose proportionality, food effect, and tolerability in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of effectiveness and adverse effects of gefitinib, erlotinib and icotinib among patients with non-small cell lung cancer: A network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. network-meta-analysis-of-erlotinib-gefitinib-afatinib-and-icotinib-in-patients-with-advanced-non-small-cell-lung-cancer-harboring-egfr-mutations - Ask this paper | Bohrium [bohrium.com]
- 6. A fully validated method for simultaneous determination of icotinib, osimertinib, gefitinib and O-desmethyl gefitinib in human plasma using UPLC-MS/MS for therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Validation of an LC-MS/MS method for simultaneous determination of icotinib and its four major circulating metabolites in human plasma and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. fda.gov [fda.gov]
- 9. Integrating analytical quality by design into bioanalytical method development: an HPLC-FLD method for quantification of alectinib in biological matrix - PMC [pmc.ncbi.nlm.nih.gov]
Inter-laboratory comparison of Icotinib quantification with Icotinib-d4
A Comparative Guide to the Bioanalytical Quantification of Icotinib (B1223)
This guide provides a comparative overview of validated methodologies for the quantification of Icotinib in human plasma, a critical aspect of therapeutic drug monitoring and pharmacokinetic studies. While a formal inter-laboratory comparison using Icotinib-d4 as a common internal standard is not publicly available, this document synthesizes data from published, validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods to offer a baseline for performance comparison. The inclusion of this compound as a proposed internal standard is based on its ideal properties as a stable isotope-labeled standard, which is considered the gold standard in quantitative mass spectrometry for minimizing analytical variability.
Mechanism of Action of Icotinib
Icotinib is a potent and selective epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor.[1] It functions by competitively binding to the ATP-binding site of the EGFR tyrosine kinase domain, which is a critical component in signaling pathways that regulate cell proliferation and survival.[1][2][3] In many non-small cell lung cancers (NSCLC), EGFR is overexpressed or mutated, leading to its continuous activation and uncontrolled cell growth.[1][4] By inhibiting EGFR phosphorylation, Icotinib effectively blocks downstream signaling cascades such as the RAS/RAF/MEK/ERK and PI3K/AKT pathways, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells.[1]
Caption: Icotinib competitively inhibits ATP binding to EGFR, blocking downstream signaling.
Experimental Protocols
The following protocols are synthesized from validated LC-MS/MS methods for Icotinib quantification in human plasma.[5][6][7] The use of a stable isotope-labeled internal standard like this compound is strongly recommended for optimal accuracy and precision.
Sample Preparation: Protein Precipitation
This is a common, rapid, and effective method for extracting Icotinib from plasma samples.
-
Aliquoting: Transfer 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of this compound working solution (e.g., at a concentration of 100 ng/mL in methanol) to each plasma sample, except for the blank matrix samples.
-
Precipitation: Add 300 µL of acetonitrile (B52724) to precipitate plasma proteins.
-
Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein denaturation.
-
Centrifugation: Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Injection: Inject a defined volume (e.g., 5-10 µL) of the supernatant into the LC-MS/MS system.
Caption: Workflow for Icotinib extraction from plasma via protein precipitation.
LC-MS/MS Instrumentation and Conditions
The following are typical parameters for the quantification of Icotinib.
-
LC System: UPLC or HPLC system
-
Analytical Column: C18 column (e.g., Waters X Bridge C18, 4.6 × 100 mm, 3.5 µm)[6]
-
Mobile Phase A: 0.1% Formic acid and 5 mM ammonium (B1175870) formate (B1220265) in water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient Elution: A time-programmed gradient is typically used to ensure optimal separation from matrix components.
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Detection Mode: Multiple Reaction Monitoring (MRM)
MRM Transitions:
-
Icotinib: 392.2 → 304.1[5]
-
This compound (Proposed): 396.2 → 308.1 (This is a predicted transition and would require experimental optimization).
Data Presentation: Comparison of Validated Methods
The table below summarizes the performance characteristics of different validated LC-MS/MS methods for Icotinib quantification. This comparative data highlights the expected performance of a well-validated assay.
| Parameter | Method A | Method B | Method C |
| Internal Standard (IS) | Midazolam[7] | Unspecified IS[5] | Erlotinib-d6[6] |
| Linearity Range (ng/mL) | 0.1 - 1000[7] | 0.1 - 600[5] | 4 - 2000[6] |
| LLOQ (ng/mL) | 0.1[7] | 0.1[5] | 4[6] |
| Intra-day Precision (%RSD) | < 15% | ≤ 12.98%[5] | 1.54 - 7.41%[6] |
| Inter-day Precision (%RSD) | < 15% | ≤ 12.98%[5] | 3.03 - 12.84%[6] |
| Accuracy (%RE) | ± 15% | -8.76 to 12.01%[5] | 81.47 to 105.08%[6] |
| Matrix Effect | Not significant | Not significant[5] | Not specified |
| Recovery | > 85% | Not specified | Not specified |
Note: The data presented is compiled from different studies for comparative purposes. Direct comparison should be made with caution due to variations in experimental conditions and validation criteria.
Conclusion
The quantification of Icotinib in biological matrices is reliably achieved through validated LC-MS/MS methods. While a direct inter-laboratory comparison using this compound is not available, the existing literature demonstrates that robust, sensitive, and accurate methods have been developed. The use of a stable isotope-labeled internal standard like this compound is the recommended best practice to control for variability during sample preparation and analysis, thereby ensuring the highest quality data for clinical and research applications. The protocols and performance data presented in this guide serve as a valuable resource for laboratories aiming to establish or compare their own Icotinib quantification assays.
References
- 1. What is the mechanism of Icotinib Hydrochloride? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Icotinib - Wikipedia [en.wikipedia.org]
- 4. What is Icotinib Hydrochloride used for? [synapse.patsnap.com]
- 5. Validation of an LC-MS/MS method for simultaneous determination of icotinib and its four major circulating metabolites in human plasma and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Justification for Using Icotinib-d4 as an Internal Standard in Bioanalytical Methods
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of the tyrosine kinase inhibitor Icotinib (B1223), the selection of an appropriate internal standard (IS) is a critical determinant of assay accuracy and reliability. This guide provides a comprehensive comparison of Icotinib-d4, a deuterated stable isotope-labeled internal standard (SIL-IS), with potential alternative internal standards for the bioanalysis of Icotinib, primarily using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
The use of a stable isotope-labeled internal standard, such as this compound, is widely considered the gold standard in quantitative mass spectrometry. This is due to its ability to mimic the analyte of interest, Icotinib, throughout the analytical process, from sample extraction to detection. This co-eluting, chemically identical standard effectively compensates for variations in sample preparation, matrix effects, and instrument response, leading to highly accurate and precise quantification.
Performance Comparison: this compound vs. Alternative Internal Standards
The ideal internal standard should have physicochemical properties as close as possible to the analyte. In the context of Icotinib analysis, this compound offers significant advantages over non-deuterated, structurally analogous internal standards.
| Parameter | This compound (Deuterated IS) | Alternative (Non-Deuterated) IS | Justification |
| Chemical Structure | Identical to Icotinib, with deuterium (B1214612) atoms replacing some hydrogen atoms. | Structurally similar but not identical to Icotinib (e.g., other tyrosine kinase inhibitors). | This compound's identical structure ensures it behaves identically to Icotinib during extraction and chromatography. |
| Chromatographic Retention Time | Co-elutes with Icotinib. | May have a different retention time. | Co-elution is crucial for accurate compensation of matrix effects, as both analyte and IS experience the same ionization suppression or enhancement at the same time. |
| Ionization Efficiency | Nearly identical to Icotinib. | May differ from Icotinib. | Similar ionization efficiency ensures that the ratio of analyte to IS remains constant even with fluctuations in the mass spectrometer's ion source. |
| Matrix Effect Compensation | Excellent. A study on the simultaneous determination of icotinib and its metabolites reported no significant matrix effect when using a deuterated internal standard[1]. | Variable and often incomplete. | Because this compound co-elutes with Icotinib, it experiences the same degree of ion suppression or enhancement from the biological matrix, allowing for accurate correction. |
| Extraction Recovery | Mirrors that of Icotinib. | May differ from Icotinib. | Any loss of analyte during sample preparation is mirrored by the loss of this compound, keeping their ratio constant. |
| Accuracy and Precision | High. A validated LC-MS/MS method using a deuterated IS for icotinib demonstrated intra- and inter-day precision (RSD) of ≤12.98% and accuracy (RE) ranging from -8.76 to 12.01%[1]. | Can be compromised by differential matrix effects and extraction recovery. | The superior ability of this compound to correct for analytical variability leads to more reliable and reproducible results. |
Experimental Data Summary
The following table summarizes the validation parameters of an LC-MS/MS method for the quantification of Icotinib using an internal standard with a precursor-to-product transition of m/z 394.4 → 278.1, which is consistent with this compound[1].
| Parameter | Icotinib | This compound (IS) |
| Precursor Ion (m/z) | 392.2 | 394.4 |
| Product Ion (m/z) | 304.1 | 278.1 |
| Linearity Range (ng/mL) | 0.1 - 600 | - |
| Correlation Coefficient (r) | > 0.994 | - |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.1 | - |
| Intra-day Precision (RSD, %) | ≤ 12.98 | - |
| Inter-day Precision (RSD, %) | ≤ 12.98 | - |
| Accuracy (RE, %) | -8.76 to 12.01 | - |
| Matrix Effect | Not significant | Not significant |
| Recovery | Not explicitly reported | Not explicitly reported |
Experimental Protocols
LC-MS/MS Method for Icotinib Quantification in Human Plasma
This protocol is based on the validated method described by Shi et al. (2018)[1].
1. Sample Preparation:
-
To 100 µL of human plasma, add 20 µL of the internal standard working solution (this compound in methanol).
-
Add 300 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (acetonitrile:2 mM ammonium (B1175870) acetate (B1210297) with 0.2% formic acid, 50:50, v/v).
-
Inject 5 µL of the reconstituted sample into the LC-MS/MS system.
2. Liquid Chromatography Conditions:
-
Column: C18 column (e.g., 2.1 mm × 50 mm, 3.5 µm).
-
Mobile Phase A: 2 mM ammonium acetate with 0.2% formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A suitable gradient program to achieve separation of Icotinib and this compound from endogenous plasma components.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
3. Mass Spectrometry Conditions:
-
Ion Source: Electrospray Ionization (ESI) in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Icotinib: m/z 392.2 → 304.1
-
This compound (IS): m/z 394.4 → 278.1
-
-
Ion Source Temperature: 550°C.
-
Ion Spray Voltage: 5500 V.
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for the quantification of Icotinib using this compound as an internal standard.
Caption: How this compound compensates for matrix effects, ensuring accurate quantification.
References
Performance characteristics of Icotinib-d4 in different mass spectrometers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the performance characteristics of Icotinib (B1223), with its deuterated internal standard Icotinib-d4, across different liquid chromatography-tandem mass spectrometry (LC-MS/MS) platforms. The data presented is compiled from published bioanalytical method validation studies, offering insights into the quantitative performance achievable with various instruments. This information is intended to assist researchers in selecting the appropriate instrumentation and methodologies for their specific study needs.
Performance Characteristics of Icotinib Quantification
The following tables summarize the performance characteristics of validated LC-MS/MS methods for the quantification of Icotinib in human plasma, utilizing this compound as the internal standard. The data is extracted from studies employing different triple quadrupole mass spectrometers, highlighting the capabilities of each system in a bioanalytical setting.
| Performance Metric | UPLC-MS/MS Method 1 | UPLC-MS/MS Method 2 |
| Mass Spectrometer | TSQ Quantiva Triple Quadrupole | Triple Quadrupole Mass Spectrometer |
| Linearity Range | 4 - 2000 ng/mL | 0.1 - 600 ng/mL |
| Correlation Coefficient (r²) | > 0.99 | > 0.994 |
| Lower Limit of Quantification (LLOQ) | 4 ng/mL | 0.1 ng/mL |
| Intra-day Precision (% CV) | 0.944 - 7.48% | ≤ 12.98% |
| Inter-day Precision (% CV) | 0.944 - 7.48% | ≤ 12.98% |
| Accuracy (% Recovery) | 91.3 - 107% | -8.76 to 12.01% (as relative error) |
| Recovery | 86.0 - 91.9% | Not explicitly stated |
| Matrix Effect | 96.7 - 102% (IS-normalized) | No significant matrix effect observed |
Experimental Protocols
Detailed methodologies for the cited experiments are provided below to enable replication and adaptation of these analytical methods.
Experimental Protocol 1 (UPLC-MS/MS on TSQ Quantiva)
-
Sample Preparation: Protein precipitation.
-
Chromatography:
-
UPLC System: Not specified.
-
Column: Kinetex C18 (100 mm × 2.1 mm).
-
Mobile Phase: Gradient elution with ammonium (B1175870) acetate (B1210297) in water (acidified with 0.1% formic acid) and acetonitrile.
-
Flow Rate: Not specified.
-
-
Mass Spectrometry:
-
Instrument: TSQ Quantiva Triple Quadrupole.
-
Ionization Mode: Positive Ion Electrospray (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Not explicitly specified for this compound. For Icotinib, the transition would be monitored alongside its internal standard.
-
Experimental Protocol 2 (LC-MS/MS on a Triple Quadrupole)
-
Sample Preparation: Analytes were extracted from plasma with acetonitrile.
-
Chromatography:
-
LC System: Not specified.
-
Column: C18 column.
-
Mobile Phase: 2 mm ammonium acetate containing 0.2% formic acid and acetonitrile.
-
Flow Rate: Not specified.
-
-
Mass Spectrometry:
Visualizations
To further elucidate the context of Icotinib analysis, the following diagrams illustrate the experimental workflow and the biological pathway in which Icotinib is active.
Caption: A typical bioanalytical workflow for the quantification of Icotinib using LC-MS/MS.
Caption: The mechanism of action of Icotinib, inhibiting EGFR signaling pathways.
References
Comparative stability analysis of Icotinib versus Icotinib-d4
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative stability analysis of Icotinib and its deuterated analog, Icotinib-d4. Due to the limited availability of direct comparative experimental data for this compound in the public domain, this analysis is based on established principles of the kinetic isotope effect (KIE) and known metabolic and degradation pathways of Icotinib. The information presented herein is intended to guide research and development efforts in evaluating the potential benefits of deuteration on the stability of Icotinib.
Introduction to Icotinib and the Role of Deuteration
Icotinib is a potent and selective epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) used in the treatment of non-small cell lung cancer (NSCLC). Like other small molecule inhibitors, its efficacy and safety can be influenced by its metabolic stability. Deuteration, the selective replacement of hydrogen atoms with their stable isotope deuterium, is a strategy employed in drug discovery to enhance metabolic stability. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a slower rate of metabolic reactions that involve the cleavage of this bond. This phenomenon, known as the kinetic isotope effect, can result in a longer drug half-life, reduced formation of metabolites, and potentially an improved safety and efficacy profile.
Theoretical Comparative Stability Analysis
Based on the kinetic isotope effect, this compound is expected to exhibit greater metabolic stability compared to Icotinib. The primary sites of metabolism for Icotinib are mediated by cytochrome P450 enzymes, particularly CYP3A4. Strategic deuteration at these metabolically vulnerable positions would likely slow down the rate of enzymatic degradation.
Expected Improvements in Stability for this compound:
-
Enhanced Metabolic Stability: Deuteration at sites susceptible to CYP450-mediated oxidation is predicted to decrease the rate of metabolic clearance, leading to a longer plasma half-life.
-
Reduced Metabolite Formation: A slower metabolism would result in a lower concentration of circulating metabolites, which could potentially reduce the risk of metabolite-associated toxicities.
-
Improved Chemical Stability (Hypothetical): While the primary benefit of deuteration is in metabolic stability, the stronger C-D bond could also confer a modest increase in resistance to chemical degradation under certain stress conditions, although this effect is generally less pronounced than the impact on metabolism.
The following table summarizes the anticipated comparative stability based on these principles.
| Stability Parameter | Icotinib | This compound (Predicted) | Rationale |
| Metabolic Stability (in vitro) | Susceptible to rapid metabolism, primarily by CYP3A4. | Higher stability in human liver microsomes. | Kinetic Isotope Effect: The stronger C-D bond at metabolic "hot spots" slows down CYP450-mediated oxidation. |
| Chemical Stability (Forced Degradation) | |||
| Acidic Conditions | Potential for degradation. | Potentially slightly more stable. | The core quinazoline (B50416) structure's susceptibility to acid hydrolysis is unlikely to be significantly altered by deuteration unless the deuterated positions are directly involved in the hydrolysis mechanism. |
| Basic Conditions | Potential for degradation. | Potentially slightly more stable. | Similar to acidic conditions, the effect of deuteration on hydrolytic stability is expected to be minor unless the labeled positions are directly involved in the degradation pathway. |
| Oxidative Conditions | Susceptible to oxidation. | Potentially more stable. | If the sites of oxidation are deuterated, the rate of degradation under oxidative stress is expected to be slower due to the kinetic isotope effect. |
| Thermal Conditions | Generally stable at ambient temperatures, but degradation may occur at elevated temperatures. | Expected to have similar thermal stability. | Deuteration is unlikely to significantly alter the molecule's response to thermal stress. |
| Photolytic Conditions | Potential for photodegradation. | Expected to have similar photostability. | The absorption of UV/Vis light is generally not affected by isotopic substitution, so similar photodegradation pathways are expected. |
Experimental Protocols
To empirically determine the comparative stability, a series of forced degradation studies should be conducted on both Icotinib and this compound. A validated stability-indicating high-performance liquid chromatography (HPLC) method is crucial for separating and quantifying the parent drug from its degradation products.
Stability-Indicating HPLC Method Development
A reverse-phase HPLC method should be developed and validated according to ICH guidelines. The method should be capable of separating Icotinib, this compound, and all potential degradation products.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Flow Rate: 1.0 mL/min
-
Detection: UV detection at a wavelength determined by the UV spectrum of Icotinib (e.g., 254 nm and 345 nm).
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
Forced Degradation Studies Protocol
Forced degradation studies should be performed on Icotinib and this compound in parallel.
-
Acidic Degradation:
-
Treat a solution of the drug (e.g., 1 mg/mL in methanol) with 0.1 M HCl.
-
Incubate at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).
-
Neutralize the solution with an equivalent amount of 0.1 M NaOH.
-
Dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Basic Degradation:
-
Treat a solution of the drug with 0.1 M NaOH.
-
Incubate at 60°C for a specified period.
-
Neutralize the solution with an equivalent amount of 0.1 M HCl.
-
Dilute with the mobile phase for analysis.
-
-
Oxidative Degradation:
-
Treat a solution of the drug with 3% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature for a specified period.
-
Dilute with the mobile phase for analysis.
-
-
Thermal Degradation:
-
Expose the solid drug powder to dry heat at a specified temperature (e.g., 80°C) for a defined period.
-
Dissolve the heat-treated sample in a suitable solvent and dilute for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a solution of the drug to UV light (e.g., 254 nm) and visible light in a photostability chamber for a specified duration.
-
Analyze the solution by HPLC. A dark control sample should be stored under the same conditions but protected from light.
-
Visualizations
Icotinib Signaling Pathway
Caption: Icotinib inhibits EGFR signaling pathways.
Experimental Workflow for Comparative Stability Analysis
Caption: Workflow for the comparative stability study.
Conclusion
Navigating Bioanalytical Method Validation: A Comparative Guide to Using Deuterated Internal Standards Like Icotinib-d4
For researchers, scientists, and drug development professionals, the choice of an internal standard is a critical decision in the validation of bioanalytical methods. The U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), through the harmonized International Council for Harmonisation (ICH) M10 guideline, strongly recommend the use of stable isotope-labeled (SIL) internal standards, such as deuterated standards, particularly for mass spectrometry-based assays.[1][2][3] This guide provides a comprehensive comparison of bioanalytical method performance using a deuterated internal standard, Icotinib-d4, versus a non-deuterated analog, supported by regulatory expectations and experimental data.
The primary objective of a bioanalytical method validation is to demonstrate that the assay is suitable for its intended purpose, ensuring the reliability and integrity of data submitted to regulatory authorities.[4][5] The use of an appropriate internal standard (IS) is fundamental to achieving this, as it corrects for variability during sample processing and analysis.[6] A stable isotope-labeled internal standard, like this compound, is considered the gold standard because its physicochemical properties are nearly identical to the analyte, Icotinib.[2][7] This ensures it behaves similarly during extraction, chromatography, and ionization, providing superior correction for potential matrix effects and other sources of analytical variability.[3][8][9]
Comparative Performance: this compound vs. a Structural Analog IS
The selection of an internal standard significantly impacts assay performance. While a structural analog IS can be used, it is more susceptible to differential matrix effects, which can compromise data accuracy and precision.[8][10] The following table summarizes the expected performance of a bioanalytical method for Icotinib using this compound versus a hypothetical structural analog internal standard, based on regulatory acceptance criteria.
| Validation Parameter | Deuterated IS (this compound) | Structural Analog IS | Regulatory Acceptance Criteria (ICH M10) |
| Selectivity | High specificity due to mass difference. Minimal risk of interference. | Higher risk of interference from endogenous components or metabolites. | No significant interfering peaks at the retention time of the analyte and IS (analyte: ≤20% of LLOQ, IS: ≤5% of its response).[11][12] |
| Accuracy | Typically within ±5% of the nominal concentration. | May exhibit bias, potentially approaching the ±15% limit. | The mean concentration should be within ±15% of the nominal values (±20% at LLOQ).[11] |
| Precision (%CV) | Typically ≤5%. | Generally higher, approaching the ≤15% limit. | The precision (%CV) should not exceed 15% (20% at LLOQ).[13] |
| Matrix Effect | Co-elution and similar ionization behavior effectively normalize matrix effects. | Differential elution and ionization can lead to significant matrix effects. | The matrix effect should be evaluated using at least six different sources of matrix. The precision of the low and high QCs should not be greater than 15%.[11] |
| Recovery | Not required to be identical to the analyte, but consistency is key. SIL-IS effectively tracks and corrects for variability. | Recovery can be more variable and may not track the analyte as effectively across different lots of matrix. | Recovery of the analyte and IS should be consistent and reproducible.[14] |
Experimental Protocols Based on Regulatory Guidelines
Rigorous validation is essential to ensure the reliability of a bioanalytical method employing a deuterated internal standard. The following are detailed protocols for critical validation experiments based on the ICH M10 guideline.
Selectivity
-
Objective : To demonstrate that the analytical method can differentiate and quantify the analyte and the deuterated internal standard from endogenous matrix components and other potential interferences.[12]
-
Protocol :
-
Obtain at least six different sources of blank biological matrix (e.g., plasma).
-
Analyze one set of blank samples to assess for any interfering peaks at the respective retention times of Icotinib and this compound.
-
Analyze a second set of blank samples spiked only with this compound to ensure no contribution to the analyte signal.
-
Analyze a third set of blank samples spiked with Icotinib at the Lower Limit of Quantification (LLOQ) and this compound at its working concentration to ensure detectability and no interference.[1][2]
-
Accuracy and Precision
-
Objective : To determine the closeness of the measured concentrations to the nominal concentrations and the reproducibility of the measurements.
-
Protocol :
-
Prepare quality control (QC) samples at a minimum of four concentration levels: LLOQ, low QC, medium QC, and high QC.
-
Intra-day (Within-run) Accuracy and Precision : Analyze at least five replicates of each QC level in a single analytical run.
-
Inter-day (Between-run) Accuracy and Precision : Analyze the QC samples in at least three separate analytical runs over different days.
-
Calculate the mean concentration, accuracy (% bias), and precision (% coefficient of variation, CV) for each QC level.[2][15]
-
Matrix Effect
-
Objective : To assess the impact of matrix components on the ionization of the analyte and the deuterated internal standard.[3]
-
Protocol :
-
Obtain at least six different lots of blank biological matrix.
-
Prepare three sets of samples at low and high concentrations:
-
Set A : Icotinib and this compound in a clean solution (no matrix).
-
Set B : Blank matrix extract spiked with Icotinib and this compound.
-
Set C : Blank matrix spiked with Icotinib and this compound, then subjected to the full extraction procedure.
-
-
The matrix factor is calculated by comparing the peak areas of the analyte in the presence of matrix (Set B) to the peak areas in the absence of matrix (Set A). The IS-normalized matrix factor is calculated by dividing the matrix factor of the analyte by that of the IS. The CV of the IS-normalized matrix factor across the different lots of matrix should not be greater than 15%.
-
Visualizing the Workflow and Comparison
To further clarify the processes and concepts discussed, the following diagrams illustrate the experimental workflow and a logical comparison of internal standards.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. fda.gov [fda.gov]
- 5. database.ich.org [database.ich.org]
- 6. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 7. benchchem.com [benchchem.com]
- 8. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 9. texilajournal.com [texilajournal.com]
- 10. crimsonpublishers.com [crimsonpublishers.com]
- 11. FDA Bioanalytical method validation guidlines- summary – Nazmul Alam [nalam.ca]
- 12. pmda.go.jp [pmda.go.jp]
- 13. downloads.regulations.gov [downloads.regulations.gov]
- 14. fda.gov [fda.gov]
- 15. benchchem.com [benchchem.com]
Safety Operating Guide
Navigating the Disposal of Icotinib-d4: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. Icotinib-d4, a deuterated form of the potent epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor Icotinib, requires stringent disposal procedures due to its cytotoxic nature.[1][2] As with many antineoplastic agents, this compound is classified as a hazardous substance, necessitating a disposal protocol that adheres to federal, state, and local regulations.[3][4]
Core Principles of Cytotoxic Waste Management
The foundational principle for disposing of this compound is the segregation of cytotoxic waste from all other waste streams.[4][5] Due to their inherent toxicity, cytotoxic drugs and their related waste must be handled with extreme caution to ensure the safety of personnel and prevent environmental contamination.[6] This involves a multi-step process that begins with proper personal protective equipment (PPE) and concludes with disposal by a licensed hazardous material company.[7]
Step-by-Step Disposal Protocol for this compound
1. Personal Protective Equipment (PPE): Before handling this compound, laboratory personnel must be equipped with appropriate PPE. This includes chemotherapy-tested gloves (double gloving is often recommended), a protective gown, and safety glasses or a face shield.[8][9] All handling and preparation should be conducted within a chemical fume hood or a biological safety cabinet to minimize the risk of inhalation or skin contact.[8]
2. Waste Segregation and Collection:
-
Bulk vs. Trace Waste: A key distinction in cytotoxic waste disposal is between "bulk" and "trace" contamination.
-
Bulk chemotherapy waste includes any materials containing more than 3% of the original drug by weight, such as unused or partially used vials, syringes, and IV bags.[10] Grossly contaminated items used to clean up spills are also considered bulk waste.[10]
-
Trace chemotherapy waste consists of items that are "RCRA empty," meaning they contain less than 3% of the residual drug.[10] This category includes items like empty syringes, vials, gloves, gowns, and tubing.[4]
-
-
Containerization:
-
Bulk Waste: All bulk this compound waste must be collected in designated, leak-proof, and puncture-proof containers. These containers are often color-coded black and must be clearly labeled as "Hazardous Waste" or "Chemotherapeutic Waste".[3][10]
-
Trace Waste: Trace waste should be disposed of in specifically marked yellow containers for incineration.[4] Sharps contaminated with trace amounts of this compound must be placed in a designated yellow sharps container.[4]
-
Never mix cytotoxic waste with general laboratory or biohazardous waste. [5]
-
3. Labeling and Storage:
All waste containers must be properly labeled with the contents, including the name "this compound," and the appropriate hazard symbols.[5] These containers should be stored in a secure, designated area away from general lab traffic until they are collected for disposal.[9]
4. Final Disposal:
The ultimate disposal of this compound waste must be handled by a licensed hazardous waste disposal company.[7] These specialized services will transport the sealed containers to a permitted treatment facility, where the cytotoxic waste will be destroyed, typically through incineration.[11] It is illegal to dispose of hazardous waste, including this compound, down the sink, through intentional evaporation, or in the regular trash.[4]
5. Spill Management:
In the event of a spill, immediate action is required. Small spills (less than 5 ml) should be cleaned up immediately by personnel wearing full PPE.[8] Use a chemotherapy spill kit, which typically contains absorbent pads, to contain and clean the spill.[12] All materials used for cleanup must be disposed of as bulk cytotoxic waste.[10] For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EH&S) department.[13]
Important Considerations:
-
Always consult your institution's specific waste management plan and EH&S department for detailed guidance.[3][5]
-
Review the Safety Data Sheet (SDS) for this compound or Icotinib Hydrochloride before handling the compound to understand its specific hazards and handling requirements.[7][14][15]
-
Proper training in the handling and disposal of cytotoxic drugs is mandatory for all personnel who may come into contact with these substances.[12]
By adhering to these stringent procedures, laboratories can ensure the safe handling and disposal of this compound, protecting both their personnel and the environment.
Visualizing the Disposal Workflow
To further clarify the procedural steps for the proper disposal of this compound, the following workflow diagram illustrates the decision-making process from initial handling to final disposal.
Caption: A flowchart illustrating the step-by-step process for the safe disposal of this compound.
References
- 1. Icotinib | C22H21N3O4 | CID 22024915 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sharpsmart.co.uk [sharpsmart.co.uk]
- 3. web.uri.edu [web.uri.edu]
- 4. Handling Antineoplastic or Investigational New Drugs [blink.ucsd.edu]
- 5. safety.pitt.edu [safety.pitt.edu]
- 6. pharmed.datapharma.ch [pharmed.datapharma.ch]
- 7. cleanchemlab.com [cleanchemlab.com]
- 8. uwyo.edu [uwyo.edu]
- 9. 188-Safe handling and waste management of hazardous drugs | eviQ [eviq.org.au]
- 10. danielshealth.com [danielshealth.com]
- 11. acewaste.com.au [acewaste.com.au]
- 12. kingstonhsc.ca [kingstonhsc.ca]
- 13. cdn.pfizer.com [cdn.pfizer.com]
- 14. biocrick.com [biocrick.com]
- 15. Icotinib - Safety Data Sheet [chemicalbook.com]
Personal protective equipment for handling Icotinib-d4
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Icotinib-d4. The following procedures are designed to ensure a safe laboratory environment by minimizing exposure risk and ensuring proper disposal.
Compound Information:
-
Name: this compound
-
Nature: A deuterated analog of Icotinib, a potent epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor.[1][2][3][4] As a potent cytotoxic compound, this compound should be handled with extreme care to prevent occupational exposure.
Occupational Exposure & Hazard Assessment
While a specific Occupational Exposure Limit (OEL) for this compound has not been established, its high potency (IC50 of 5 nM for EGFR inhibition) and classification as a cytotoxic agent necessitate stringent handling protocols.[2] In the absence of a formal OEL, an Occupational Exposure Banding (OEB) approach is recommended. Based on its pharmacological activity and potential for adverse health effects at low doses, this compound would likely fall into a high-potency category, such as OEB 4 or 5, suggesting a target airborne concentration of less than 1 µg/m³.
Potential Health Hazards:
-
Common Adverse Effects (Observed with Icotinib): Skin rash and diarrhea are the most frequently reported side effects.
-
Serious Adverse Effects (Observed with Icotinib): Although rare, fatal interstitial lung disease has been associated with Icotinib treatment.
-
Routes of Exposure: Inhalation, dermal contact, and ingestion.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to prevent exposure to this compound. The following table summarizes the required PPE for handling this compound.
| PPE Component | Specification | Rationale |
| Gloves | Chemotherapy-rated nitrile or neoprene gloves (tested according to ASTM D6978). | To prevent skin contact with the cytotoxic compound. Double gloving is required. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect eyes from splashes or aerosols. |
| Lab Coat | Disposable, solid-front gown with tight-fitting cuffs. | To protect skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) is required when handling the powder outside of a containment system. | To prevent inhalation of airborne particles. |
Glove Selection and Use:
Due to the lack of specific breakthrough time data for this compound, it is crucial to select gloves that have been tested against a range of chemotherapy drugs. Always consult the glove manufacturer's chemical resistance data. The practice of double gloving is a mandatory precaution.
| Glove Type | General Recommendation |
| Nitrile Gloves | Recommended for handling cytotoxic drugs. Use only chemotherapy-rated gloves. |
| Neoprene Gloves | An alternative to nitrile, also with good chemical resistance. |
Operational and Disposal Plans
A clear, step-by-step plan for handling and disposal is essential for safety.
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
Step-by-Step Handling Procedures:
-
Preparation:
-
Don Required PPE: Before entering the designated handling area, put on all required PPE as specified in the table above.
-
Prepare a Designated Workspace: Conduct all work in a certified chemical fume hood or a biological safety cabinet. Cover the work surface with a disposable, absorbent bench liner.
-
-
Handling:
-
Weighing: When weighing the solid this compound, use a containment balance enclosure if available. If not, perform this task carefully within the fume hood to minimize air disturbance.
-
Solution Preparation: When preparing solutions, add the solvent to the solid to avoid generating dust. Use a closed system for any transfers where feasible.
-
-
Cleanup:
-
Decontamination: After handling, decontaminate all surfaces with an appropriate cleaning agent (e.g., a solution of detergent and water, followed by a rinse with water).
-
Waste Segregation: All disposable items that have come into contact with this compound, including gloves, gowns, bench liners, and pipette tips, must be considered cytotoxic waste.
-
Disposal Plan:
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Container | Disposal Procedure |
| Solid this compound | Labeled, sealed, and puncture-resistant container for cytotoxic waste. | Dispose of as hazardous chemical waste according to institutional and local regulations. |
| Contaminated Labware (disposable) | Labeled, sealed, and puncture-resistant container for cytotoxic waste. | Place all contaminated disposable items (e.g., pipette tips, tubes, bench liners) into this container. |
| Contaminated PPE | Labeled, sealed bag for cytotoxic waste. | Before leaving the work area, carefully remove and place all disposable PPE into the designated waste bag. |
| Liquid Waste | Labeled, sealed, and leak-proof container for hazardous chemical waste. | Collect all liquid waste containing this compound in a designated container. Do not pour down the drain. |
All waste must be disposed of through a licensed hazardous waste disposal service. Adhere strictly to all federal, state, and local regulations for the disposal of hazardous pharmaceutical waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
